4-Isopropoxycarbonylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQHFKWRHJZMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370453 | |
| Record name | 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342002-82-8 | |
| Record name | 1-(1-Methylethyl) 4-boronobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342002-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-isopropoxycarbonylphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target compound.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the Fischer esterification of 4-bromobenzoic acid to yield isopropyl 4-bromobenzoate. This intermediate subsequently undergoes a Grignard reaction with triisopropyl borate, followed by acidic hydrolysis to afford the final product.
Caption: Synthesis workflow for this compound.
Step 1: Synthesis of Isopropyl 4-bromobenzoate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1 equivalent), isopropanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl 4-bromobenzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve isopropyl 4-bromobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining solution of isopropyl 4-bromobenzoate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench by adding a cold aqueous solution of hydrochloric acid (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Parameter | Step 1: Esterification | Step 2: Grignard Reaction & Hydrolysis |
| Starting Materials | 4-Bromobenzoic Acid, Isopropanol, Sulfuric Acid | Isopropyl 4-bromobenzoate, Magnesium, Triisopropyl Borate, HCl |
| Molar Ratio | 1 : 10 : 0.1 | 1 : 1.2 : 1.5 |
| Solvent | Isopropanol | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux | Grignard formation: Reflux; Borylation: -78 °C to RT |
| Reaction Time | 4-6 hours | 2-3 hours (Grignard), Overnight (Borylation) |
| Purification Method | Vacuum Distillation or Column Chromatography | Recrystallization |
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Caption: Workflow for the characterization of the final product.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BO₄ |
| Molecular Weight | 208.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 111 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted values: δ 8.2 (s, 2H, B-OH), 7.9-8.1 (m, 4H, Ar-H), 5.1 (sept, 1H, CH), 1.3 (d, 6H, CH₃) ppm |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted values: δ 165 (C=O), 134 (Ar-C), 131 (Ar-C), 128 (Ar-C), 69 (CH), 22 (CH₃) ppm |
| FT-IR (KBr, cm⁻¹) | Predicted values: 3400-3200 (br, O-H), 2980 (C-H), 1715 (C=O), 1610, 1400 (Ar C=C), 1360 (B-O), 1280 (C-O) |
| Mass Spectrometry (ESI-) | Predicted m/z: 207.08 [M-H]⁻ |
Note: NMR and IR data are predicted based on the analysis of structurally similar compounds, such as 4-methoxycarbonylphenylboronic acid and 3-isopropoxyphenylboronic acid derivatives. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube. The use of a protic solvent like methanol-d4 can help in breaking down any boroxine anhydrides that may have formed.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to identify the characteristic chemical shifts, coupling constants, and integration values corresponding to the structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the boronic acid, the C=O stretch of the ester, and the B-O stretch.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative ion mode.
-
Acquire the mass spectrum and identify the molecular ion peak corresponding to the deprotonated molecule [M-H]⁻.
Melting Point Determination
-
Place a small amount of the dry, purified product in a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of this compound, a key intermediate for further research and development in the chemical and pharmaceutical industries.
An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxycarbonylphenylboronic acid, also known as isopropyl 4-boronobenzoate, is a versatile synthetic building block widely employed in organic chemistry and drug discovery. As a derivative of phenylboronic acid, it plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Its isopropoxycarbonyl functional group offers a site for further molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a detailed overview of its core physicochemical properties, the experimental methods used to determine them, and its application in key synthetic methodologies.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its reactivity, handling, and application in synthesis. The key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 111 °C | [2] |
| Boiling Point | 359.0 ± 44.0 °C | Predicted[2] |
| Density | 1.17 ± 0.1 g/cm³ | Predicted[2] |
| Acidity (pKa) | 8.07 ± 0.16 | Predicted[2] |
| LogP (Octanol-Water Partition Coefficient) | 2.19 ± 0.38 | Predicted |
| Solubility | Generally, arylboronic acids exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons and water.[3][4][5] Specific quantitative data for this compound is not readily available. |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is critical for reaction optimization, formulation development, and regulatory submission. Standard protocols for key parameters are detailed below.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.
-
Measurement: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated rapidly to about 15-20 °C below the expected melting point (111 °C) and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is vital for understanding the ionization state of the molecule at different pH values, which influences its solubility and biological interactions.
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 1 mM). The ionic strength is kept constant using an inert salt like KCl (e.g., 0.15 M).
-
Titration Setup: The solution is placed in a jacketed vessel at a constant temperature, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.
Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate).
-
Equilibration: The flask is sealed and agitated (e.g., on a rotary shaker) in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Phase Separation: The suspension is allowed to settle, and the saturated supernatant is carefully separated from the excess solid by filtration (using a filter that does not adsorb the solute) or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter for predicting drug absorption and distribution.
-
System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system (e.g., with a C18 column). The retention time for each standard is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their retention factors (k), where k = (t_R - t_0) / t_0 (t_R is the retention time of the compound, and t_0 is the column dead time).
-
Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.
-
LogP Calculation: The retention time of the compound is measured, its log(k) is calculated, and its LogP value is determined by interpolation from the calibration curve.
Applications in Synthesis & Experimental Workflows
This compound is a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming C-C bonds. This reaction is fundamental to the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and materials science.
Suzuki-Miyaura Cross-Coupling
The reaction couples the boronic acid with an organohalide (or triflate) using a palladium catalyst and a base. The generally accepted catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling
A logical workflow for performing a Suzuki-Miyaura coupling reaction using this compound is outlined below. This process involves careful setup, execution, and purification to obtain the desired biaryl product.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
4-isopropoxycarbonylphenylboronic acid CAS number and molecular structure
An In-depth Technical Guide to 4-Isopropoxycarbonylphenylboronic Acid
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and relevant experimental workflows.
Core Compound Information
This compound is an organoboron compound characterized by a phenyl ring substituted with both a boronic acid group and an isopropoxycarbonyl group. This bifunctional nature makes it a versatile reagent in synthetic chemistry.
Molecular Structure:
Image Credit: Chem-Impex International
Physicochemical and Identification Data
The key quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 342002-82-8 | [1][2][3] |
| Molecular Formula | C10H13BO4 | [1][2][3] |
| Molecular Weight | 208.02 g/mol | [2][3] |
| IUPAC Name | Propan-2-yl 4-(dihydroxyboranyl)benzoate | [1][2] |
| Melting Point | 111 °C | [2] |
| Boiling Point | 359.0 ± 44.0 °C (Predicted) | [2] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| pKa | 8.07 ± 0.16 (Predicted) | [2] |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| IRRITANT | GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from ChemicalBook.[2]
Synthesis Pathways
Arylboronic acids are typically synthesized through the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The diagram below illustrates a generalized and logical synthetic route to this compound starting from a halogenated precursor.
Caption: Generalized synthesis of this compound.
Core Application: The Suzuki-Miyaura Coupling Reaction
The primary application of this compound in research and development is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are common motifs in pharmaceuticals.[5]
Boronic acids are valued in these reactions for their stability, low toxicity, and tolerance of a wide range of functional groups.[5][6]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism involves a palladium catalyst cycling through several key steps. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Typical Suzuki-Miyaura Coupling
While specific conditions vary, the following provides a detailed, representative methodology for using this compound in a Suzuki coupling reaction.
Objective: To synthesize an unsymmetrical biaryl compound via the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-iodotoluene) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are crucial in medicinal chemistry.[7] The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases, making these compounds valuable for developing therapeutic agents.[8] Phenylboronic acid-based molecules are explored for various biomedical applications, including:
-
Anticancer Agents: As proteasome inhibitors. The well-known drug Bortezomib contains a boronic acid functional group.[7]
-
Glucose Sensing: The ability of boronic acids to reversibly bind with diols makes them suitable for developing glucose-responsive materials, for instance, in self-regulating insulin delivery systems.[9]
-
Drug Delivery: Phenylboronic acid-functionalized polymers are used to create pH-sensitive drug delivery systems that can target tumor cells.[8]
The isopropoxycarbonyl group on this compound can serve as a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, providing another point for conjugation or interaction within a biological system.[10]
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 342002-82-8 [chemicalbook.com]
- 3. This compound | 342002-82-8 [amp.chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 4-isopropoxycarbonylphenylboronic acid. While specific experimental data for this compound is limited in publicly available literature, this document aggregates information on closely related arylboronic acids to infer its likely properties. Furthermore, it details established experimental protocols for determining solubility and stability, offering a framework for laboratory investigation.
Chemical Properties
This compound, with the chemical formula C₁₀H₁₃BO₄ and a molecular weight of 208.02 g/mol , is an organic compound featuring a phenylboronic acid moiety and an isopropoxycarbonyl substituent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| Melting Point | 111 °C | [1] |
| Boiling Point (Predicted) | 359.0 ± 44.0 °C | [1] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.07 ± 0.16 | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |
Solubility Profile
Qualitative Solubility: Generally, phenylboronic acids exhibit solubility in many polar organic solvents while being poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride. The presence of the isopropoxycarbonyl group, which contains both a polar carbonyl and a nonpolar isopropyl group, suggests a nuanced solubility profile.
Analogous Solubility Data: To provide a reasonable estimation of solubility, data for structurally similar phenylboronic acid derivatives are presented below. Phenylboronic acid itself has a water solubility of about 10 g/L at 20 °C. The introduction of an isobutoxy group has been shown to generally increase solubility in many organic solvents compared to the parent phenylboronic acid.[2][3] For instance, phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6]
Table 2: Solubility of Analogous Phenylboronic Acid Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Reference |
| Phenylboronic Acid | Water | 20 | ~1.9 | [6] |
| 4-Carboxyphenylboronic Acid | Water | Not Specified | 2.5 | [7] |
| Phenylboronic Acid | Chloroform | 25 | Moderate (qualitative) | [4][5][6] |
| Phenylboronic Acid | Acetone | 25 | High (qualitative) | [4][5][6] |
| Phenylboronic Acid | Dipropyl ether | 25 | High (qualitative) | [4][5][6] |
| Phenylboronic Acid | Methylcyclohexane | 25 | Very Low (qualitative) | [4][5][6] |
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, THF, and DMSO, moderate solubility in less polar solvents like chloroform and diethyl ether, and low solubility in nonpolar hydrocarbon solvents.
Stability Profile
The stability of boronic acids is a critical consideration for their storage and handling. Key degradation pathways include dehydration to form boroxines (cyclic anhydrides) and oxidation.
Dehydration: A common characteristic of phenylboronic acids is their propensity to undergo reversible dehydration to form a trimeric anhydride known as a boroxine.[8][9][10] This process is often driven by heat and can occur both in the solid state and in solution.[9]
Oxidation: Boronic acids can be susceptible to oxidation, particularly at physiological pH.[11] The boron-carbon bond can be cleaved under oxidative conditions. The rate of oxidation can be influenced by the electronic properties of the substituents on the phenyl ring.
Hydrolytic Stability: While boronic acids themselves are generally stable to hydrolysis, their esters (boronate esters) can be prone to hydrolysis, especially under acidic or basic conditions.[12][13] The stability of boronate esters is a key factor in their use as protecting groups for the boronic acid moiety.
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below. These are generalized protocols based on established methods for arylboronic acids.
4.1. Solubility Determination (Dynamic Method)
This method involves measuring the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.[14]
-
Apparatus: Jacketed glass vessel with a magnetic stirrer, precision thermometer, and a turbidity or luminance probe.
-
Procedure:
-
Accurately weigh a sample of this compound and the desired solvent into the glass vessel.
-
Heat the mixture at a constant, slow rate (e.g., 0.2 °C/min) with continuous stirring.
-
Monitor the turbidity of the solution. The temperature at which the last solid particles dissolve and the solution becomes clear is the equilibrium solubility temperature for that concentration.
-
Repeat this process for various compositions to construct a solubility curve.
-
4.2. Stability Assessment (Stress Testing)
Stress testing is performed to evaluate the intrinsic stability of the molecule by subjecting it to forcing conditions.
-
Acid/Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 50 °C).
-
At specified time intervals, withdraw aliquots, neutralize them, and analyze by a suitable analytical method (e.g., HPLC-UV) to determine the extent of degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at a controlled temperature.
-
Monitor the degradation over time using an appropriate analytical technique.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber.
-
Expose the sample to elevated temperatures (e.g., 60 °C, 80 °C).
-
Analyze the sample at various time points for the appearance of degradation products, such as the corresponding boroxine, using techniques like DSC, TGA, or PXRD.
-
4.3. Analytical Method for Quantification
A high-performance liquid chromatography (HPLC) method with UV detection is a common and effective technique for quantifying boronic acids and their degradation products.
-
Mobile Phase: A gradient of acetonitrile and water containing a buffer such as ammonium acetate is often used.
-
Stationary Phase: A C18 reversed-phase column is typically suitable.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: A flowchart illustrating the key steps for determining the solubility and assessing the stability of this compound.
Potential Degradation Pathway of Phenylboronic Acids
References
- 1. This compound CAS#: 342002-82-8 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of 4-Isopropoxycarbonylphenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 22, 2025 – In the landscape of modern organic chemistry, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular synthesis. Among the vast arsenal of reagents available to chemists, arylboronic acids have emerged as particularly powerful tools, largely due to their versatility and stability. This technical guide delves into the specific role and applications of 4-isopropoxycarbonylphenylboronic acid, a key building block in the synthesis of complex organic molecules, with a particular focus on its application in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this reagent's utility.
Physicochemical Properties and Handling
This compound, with the CAS Number 342002-82-8, is a white to off-white solid. Its structure, featuring both a boronic acid moiety and an isopropyl ester, makes it an ideal bifunctional reagent in various synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BO₄ |
| Molecular Weight | 208.02 g/mol |
| Melting Point | 185-190 °C |
| Boiling Point | 352.5±47.0 °C (Predicted) |
| Density | 1.17±0.1 g/cm³ (Predicted) |
| pKa | 8.35±0.25 (Predicted) |
| Storage | 2-8°C, Inert atmosphere |
Proper handling of this compound is crucial. It should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms, making it indispensable for the synthesis of biaryl and substituted aromatic compounds.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of this compound, the "Ar'-B(OR)₂" species in the diagram represents our boronic acid, which couples with an aryl halide ("Ar-X") to form a new biaryl structure ("Ar-Ar'"). The isopropoxycarbonyl group is generally stable under the typical reaction conditions of Suzuki-Miyaura coupling, making this reagent highly valuable for introducing a protected carboxylic acid functionality into the target molecule.
Application in Pharmaceutical Synthesis: The Case of Valsartan
A prominent example of the utility of this compound and its analogs is in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. One of the key members of this class is Valsartan. The synthesis of Valsartan and related "sartan" drugs often involves a crucial Suzuki-Miyaura coupling step to construct the characteristic biphenyl scaffold.
While specific patent literature often details the use of closely related analogs, the general synthetic strategy provides a clear blueprint for the application of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, which can be adapted for this compound in the synthesis of a Valsartan precursor.
Reaction:
Materials:
-
Aryl Bromide (e.g., a protected L-valine derivative) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the solvent and the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired biaryl product.
Quantitative Data from Analogous Reactions:
While specific yield data for reactions involving this compound is proprietary and found within specific patent literature, analogous Suzuki-Miyaura couplings in the synthesis of sartan precursors typically report high yields.
| Aryl Halide | Boronic Acid Analog | Catalyst | Base | Solvent | Yield (%) |
| 2-Chlorobenzonitrile | 4-Tolylboronic acid | SiliaCat DPP-Pd | K₂CO₃ | Ethanol | >95 |
| 2-Bromobenzonitrile | Phenylboronic acid | Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ | K₂CO₃ | EtOH/H₂O | ~90 |
| Aryl Bromide | 2-(1H-tetrazol-5-yl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85-95 |
Logical Workflow for Synthesis and Analysis
The synthesis of a biaryl compound using this compound and its subsequent analysis follows a logical workflow.
A Technical Guide to 4-Isopropoxycarbonylphenylboronic Acid and Its Derivatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxycarbonylphenylboronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a boronic acid group and an isopropoxycarbonyl moiety, make it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound and its derivatives, with a focus on its relevance to drug discovery and development.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence starting from 4-bromobenzoic acid. The first step involves the esterification of 4-bromobenzoic acid with isopropanol to yield isopropyl 4-bromobenzoate. This is followed by a metal-halogen exchange reaction and subsequent borylation.
Experimental Protocol: Synthesis of Isopropyl 4-bromobenzoate
A common method for the synthesis of isopropyl 4-bromobenzoate involves a Fischer-Speier esterification of 4-bromobenzoic acid.
Materials:
-
4-Bromobenzoic acid
-
Isopropanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 4-bromobenzoic acid and an excess of isopropanol is heated to reflux in the presence of a catalytic amount of concentrated sulfuric acid.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the excess isopropanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford isopropyl 4-bromobenzoate.
| Reactant | Product | Yield | Reference |
| 4-Bromobenzoic Acid | Isopropyl 4-bromobenzoate | Typically >90% | General esterification protocols |
Experimental Protocol: Synthesis of this compound
The conversion of isopropyl 4-bromobenzoate to this compound is commonly achieved through a lithiation reaction followed by quenching with a borate ester.
Materials:
-
Isopropyl 4-bromobenzoate
-
n-Butyllithium (n-BuLi) or other strong organolithium base
-
Triisopropyl borate or trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of isopropyl 4-bromobenzoate in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the lithium-halogen exchange to occur.
-
Triisopropyl borate is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.
-
The reaction is quenched by the addition of aqueous HCl.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant | Product | Yield | Reference |
| Isopropyl 4-bromobenzoate | This compound | Varies depending on conditions | Analogous syntheses of arylboronic acids |
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of the phenylboronic acid with a variety of organic halides or triflates, leading to the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel under an inert atmosphere, the aryl halide, this compound, palladium catalyst, and base are added.
-
The solvent system is then added, and the mixture is heated to the desired temperature (typically ranging from 80 to 120 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.
-
The mixture is washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Derivatives of this compound, particularly the biaryl structures synthesized via Suzuki-Miyaura coupling, have shown promise in various therapeutic areas.
Anticancer Activity
Many biphenyl derivatives are being investigated for their potential as anticancer agents. The biphenyl scaffold can serve as a core structure for molecules that interact with various biological targets involved in cancer progression. While specific data for derivatives of this compound is limited in publicly available literature, the broader class of substituted biphenyls has demonstrated activities such as the inhibition of cell proliferation and the induction of apoptosis in cancer cell lines.
Enzyme Inhibition
Boronic acids are known to be effective inhibitors of certain enzymes, particularly serine proteases. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to their inhibition. Derivatives of this compound could be designed as specific inhibitors for proteases implicated in various diseases.
Future Perspectives
This compound is a valuable and versatile building block for organic synthesis. Its utility in the construction of complex biaryl structures through the Suzuki-Miyaura coupling reaction makes it a compound of high interest for researchers in drug discovery and materials science. Further exploration of the biological activities of its derivatives is warranted and could lead to the development of novel therapeutic agents. As synthetic methodologies continue to advance, the applications of this and related boronic acids are expected to expand, opening up new avenues for scientific innovation.
An In-depth Technical Guide to 4-Isopropoxycarbonylphenylboronic Acid for Researchers and Drug Development Professionals
Introduction
4-Isopropoxycarbonylphenylboronic acid, also known as isopropyl 4-boronobenzoate, is an organic compound with the chemical formula C₁₀H₁₃BO₄. It belongs to the family of arylboronic acids, which are widely utilized as key building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a boronic acid moiety and an isopropoxycarbonyl group on the phenyl ring makes it a versatile reagent for the construction of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its commercial availability, purity, synthesis, and application in synthetic chemistry.
Commercial Availability and Purity
This compound is commercially available from a range of chemical suppliers. The typical purity of the compound is ≥97%, often determined by titration or other analytical methods. It is generally supplied as a white to off-white crystalline powder.
| Supplier | CAS Number | Purity Specification | Physical Form |
| TCI Chemicals | 342002-82-8 | ≥97.0% | White to Almost white powder to crystal |
| Santa Cruz Biotechnology | 342002-82-8 | Not specified | - |
| Chem-Impex | 342002-82-8 | 97 - 105% (Assay by titration) | White to off-white crystalline powder |
Synthetic Protocols
For researchers who wish to synthesize this compound in the laboratory, a two-step procedure starting from 4-bromobenzoic acid is a common approach. The first step involves the esterification of 4-bromobenzoic acid to produce isopropyl 4-bromobenzoate, which is then subjected to a palladium-catalyzed borylation reaction to yield the target compound.
Step 1: Synthesis of Isopropyl 4-bromobenzoate
Reaction: 4-Bromobenzoic acid is reacted with isopropanol in the presence of a catalytic amount of strong acid, typically sulfuric acid, to form the isopropyl ester via Fischer esterification.
Experimental Protocol:
-
To a solution of 4-bromobenzoic acid (10.0 g, 49.7 mmol) in isopropanol (100 mL), add concentrated sulfuric acid (1 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain isopropyl 4-bromobenzoate as a crude product, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound via Miyaura Borylation
Reaction: Isopropyl 4-bromobenzoate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding pinacol boronate ester. Subsequent hydrolysis of the ester yields this compound.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine isopropyl 4-bromobenzoate (5.0 g, 20.6 mmol), bis(pinacolato)diboron (5.7 g, 22.6 mmol), and potassium acetate (6.1 g, 61.8 mmol).
-
Add anhydrous 1,4-dioxane (100 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.75 g, 1.03 mmol) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude isopropyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
-
For hydrolysis, dissolve the crude boronate ester in a mixture of acetone (100 mL) and water (20 mL).
-
Add an aqueous solution of sodium periodate (NaIO₄) (13.2 g, 61.8 mmol) followed by ammonium acetate (NH₄OAc) (4.8 g, 61.8 mmol).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Analytical Data
¹H NMR Spectroscopy
The following table summarizes the predicted ¹H NMR chemical shifts for this compound in CDCl₃.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH(CH₃)₂ | 1.39 | Doublet | 6.2 | 6H |
| -CH(CH₃)₂ | 5.25 | Septet | 6.2 | 1H |
| Aromatic H (ortho to -B(OH)₂) | 8.15 | Doublet | 8.4 | 2H |
| Aromatic H (ortho to -COOiPr) | 8.22 | Doublet | 8.4 | 2H |
| -B(OH)₂ | ~8.3 (broad) | Singlet | - | 2H |
High-Performance Liquid Chromatography (HPLC)
A representative HPLC method for the purity analysis of this compound is outlined below.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Application in Suzuki-Miyaura Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
Degas the mixture and then heat it to reflux (typically 80-100 °C) for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The role of 4-Isopropoxycarbonylphenylboronic Acid in Medicinal Chemistry: A Review of Current Applications
Researchers, scientists, and drug development professionals are constantly seeking novel molecular building blocks to construct the next generation of therapeutics. Phenylboronic acids, versatile reagents in organic synthesis, have garnered significant attention in medicinal chemistry. Among these, 4-Isopropoxycarbonylphenylboronic acid presents itself as a valuable scaffold for the synthesis of bioactive molecules. This technical guide explores the current understanding of its applications, focusing on its utility in the synthesis of potential therapeutic agents.
While specific, in-depth studies on the direct biological activity of this compound are not extensively documented in publicly available literature, its primary role in medicinal chemistry is as a key intermediate in the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to create diverse molecular architectures.
Application in the Synthesis of Benzimidazole Derivatives
One of the notable applications of boronic acids, including by extension this compound, is in the synthesis of benzimidazole derivatives. Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8]
The general synthetic approach involves the palladium-catalyzed Suzuki coupling of a halogenated benzimidazole with a phenylboronic acid. In this context, this compound can be used to introduce a phenyl ring bearing an isopropoxycarbonyl group at the para position onto the benzimidazole core. This functional group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. The ester moiety can influence solubility, membrane permeability, and can also serve as a handle for further chemical modification.
General Synthetic Workflow for Benzimidazole Functionalization
The following diagram illustrates a generalized workflow for the synthesis of substituted benzimidazoles using a phenylboronic acid, which is applicable to this compound.
Potential as a Building Block for Enzyme Inhibitors
Boronic acids and their derivatives are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, leading to inhibition. While direct inhibitory activity of this compound has not been reported, it serves as a valuable precursor for the synthesis of more complex inhibitors.
For instance, in the development of β-lactamase inhibitors, boronic acid derivatives have shown significant promise.[9][10][11][12] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. Inhibitors of these enzymes can restore the efficacy of these antibiotics. A patent for β-lactamase inhibitors mentions the use of various boronic acid derivatives in their synthesis. Although this compound is not explicitly detailed, its structure is consistent with the types of building blocks used in this field.
The isopropoxycarbonyl group could play a role in establishing interactions with the enzyme's active site or in improving the pharmacokinetic profile of the inhibitor.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound in the synthesis of medicinally relevant compounds, a generalized protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol is based on standard procedures and would require optimization for specific substrates.
General Procedure for the Suzuki-Miyaura Coupling of a Halogenated Heterocycle with this compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated heterocycle (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and a base, for example, potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.
-
Characterization: Characterize the purified compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is a valuable chemical reagent for medicinal chemists, primarily serving as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules, particularly heterocyclic scaffolds like benzimidazoles, positions it as a relevant tool in drug discovery. The isopropoxycarbonyl functional group offers a means to fine-tune the physicochemical properties of lead compounds, potentially improving their drug-like characteristics.
While there is a lack of extensive research on the direct biological effects of this specific boronic acid, its potential is realized through the biological activity of the molecules it helps to create. Future research could focus on the systematic exploration of derivatives synthesized using this compound against a variety of biological targets. The development and screening of libraries of compounds incorporating this moiety could unveil novel therapeutic agents with improved efficacy and safety profiles. Further investigation into its use for the synthesis of targeted enzyme inhibitors, beyond the general application in cross-coupling, could also be a fruitful area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. data.epo.org [data.epo.org]
- 10. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2018053215A1 - Beta-lactamase inhibitor compounds - Google Patents [patents.google.com]
- 12. US8487093B2 - β-lactamase inhibitors - Google Patents [patents.google.com]
Spectroscopic Characterization of 4-Isopropoxycarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-isopropoxycarbonylphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for acquiring this data, and presents a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Summary
While comprehensive, publicly available datasets for this compound are limited, the following tables summarize the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. These tables serve as a reference for researchers in the analysis and quality control of this reagent.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 2H | Aromatic C-H (ortho to -B(OH)₂) |
| ~7.9 | Doublet | 2H | Aromatic C-H (ortho to -COOiPr) |
| ~5.2 | Septet | 1H | -CH(CH₃)₂ |
| ~2.5 - 3.5 | Broad Singlet | 2H | -B(OH)₂ |
| ~1.4 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Ester) |
| ~135 | Aromatic C-H |
| ~132 | Aromatic C-B |
| ~128 | Aromatic C-H |
| ~130 | Aromatic C-COOiPr |
| ~69 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 3: Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad, Strong | O-H stretch (B-OH, hydrogen-bonded) |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1280, 1100 | Strong | C-O stretch (ester) |
Table 4: Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ionization Mode | Assignment |
| 209.08 | ESI+ | [M+H]⁺ |
| 231.06 | ESI+ | [M+Na]⁺ |
| 207.07 | ESI- | [M-H]⁻ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Methanol-d₄ is recommended to ensure the boronic acid is in its monomeric form and to exchange the acidic B(OH)₂ protons. Deuterated chloroform (CDCl₃) can also be used, but may lead to the formation of boroxine anhydrides, complicating the spectrum.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Method 1: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound onto the crystal to completely cover it.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Method 2: Thin Solid Film [1]
-
Dissolve a small amount of the solid in a volatile solvent like methylene chloride or acetone.[1]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]
-
Place the plate in the sample holder of the spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column is suitable for this compound.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the Reactivity of the Boronic Acid Functional Group
For Researchers, Scientists, and Drug Development Professionals
The boronic acid functional group, characterized by a boron atom bonded to two hydroxyl groups and an organic residue (R-B(OH)₂), has emerged as a cornerstone in modern organic chemistry and medicinal chemistry. Its unique electronic properties and versatile reactivity have made it an indispensable tool in the synthesis of complex molecules and the development of novel therapeutics. This guide provides a comprehensive overview of the core principles governing boronic acid reactivity, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization and drug design.
Core Reactivity Principles
The reactivity of a boronic acid is fundamentally governed by the Lewis acidic nature of its boron atom. The vacant p-orbital on the sp²-hybridized boron atom readily accepts a pair of electrons, making it susceptible to nucleophilic attack. This Lewis acidity is central to its most important reactions.
1. Equilibrium with Boronate Anion: In aqueous or basic media, boronic acids exist in equilibrium with their corresponding sp³-hybridized tetrahedral boronate anions. This transformation significantly increases the nucleophilicity of the organic group attached to the boron, a critical step for transmetalation in cross-coupling reactions. The position of this equilibrium is pH-dependent and is a key parameter in reactions involving diol binding.
2. Transmetalation: This is a key step in many palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boronate species exchanges its organic group with a halide on the palladium(II) center, forming a new organopalladium complex. This process is often the rate-determining step and is heavily influenced by the choice of base, solvent, and ligands.
3. Boronate Ester Formation: Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters.[1][2][3] This reaction is highly efficient in aqueous environments and is sensitive to both pH and the structure of the diol.[1][2] This property is widely exploited in glucose sensing, bioconjugation, and as a protecting group strategy in multi-step synthesis.[1][4]
Key Synthetic Transformations
Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals.[5][6] The reaction couples a boronic acid with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7][8][9] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[5][6]
Chan-Lam Coupling: The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[10][11][12] This copper-catalyzed reaction couples an aryl boronic acid with an amine or alcohol.[10][12] A significant advantage over similar palladium-catalyzed reactions, like the Buchwald-Hartwig amination, is that it can often be conducted at room temperature and is tolerant to air and moisture.[11][12][13]
Applications in Drug Development
The unique properties of the boronic acid group have made it a privileged scaffold in drug design.
Enzyme Inhibition: Boronic acids are highly effective as transition state analog inhibitors, particularly for serine proteases.[14][15] The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[14][16][17] This mechanism is exemplified by the proteasome inhibitor Bortezomib (Velcade®), a highly successful anti-cancer drug used in the treatment of multiple myeloma.[18] Bortezomib targets the NF-κB signaling pathway, a key regulator of cell survival and proliferation.[18][19][20][21]
β-Lactamase Inhibition: Boronic acid transition state inhibitors (BATSIs) are a promising class of compounds for combating antibiotic resistance.[14][15] They effectively inhibit β-lactamase enzymes, which are responsible for the inactivation of many common antibiotics.[14]
Data Presentation: Quantitative Insights
Quantitative data is crucial for understanding and predicting the reactivity of boronic acids in various applications.
Table 1: Acidity of Substituted Phenylboronic Acids
The Lewis acidity of a boronic acid, quantified by its pKa, is a critical parameter influencing its reactivity. Electron-withdrawing groups on the aromatic ring generally decrease the pKa, making the boron atom more Lewis acidic.
| Boronic Acid | Substituent | pKa |
| Phenylboronic acid | H | 8.83 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.32 |
| 4-Methylphenylboronic acid | 4-CH₃ | 9.15 |
| 4-Chlorophenylboronic acid | 4-Cl | 8.31 |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | 7.93 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(CF₃)₂ | 6.78 |
Data compiled from various sources. pKa values can vary slightly depending on experimental conditions.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[22]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 92[23] |
| 4-Bromopyridine | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 89 |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 91 |
Yields are for isolated products and are representative examples.[23]
Table 3: Boronic Acid-Based Enzyme Inhibitors
The inhibitory potency of boronic acids is typically reported as an IC50 or Kᵢ value.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) |
| Bortezomib | 26S Proteasome | Kᵢ = 0.6 nM |
| Vaborbactam | KPC-2 β-Lactamase | Kᵢ = 64 nM |
| Taniborbactam | AmpC β-Lactamase | Kᵢ = 19 nM |
| S02030 | KPC-2 β-Lactamase | Kᵢ = 140 nM[14] |
| Compound 10a | AmpC β-Lactamase | Kᵢ = 140 nM[14] |
Values are indicative and can vary based on the assay conditions.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.
Caption: Inhibition of the NF-κB pathway by the boronic acid drug Bortezomib.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[5]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Standard workup and purification reagents (ethyl acetate, brine, anhydrous MgSO₄, silica gel).
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]
-
Add degassed toluene and degassed water via syringe.[5]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-24 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[5]
-
Protocol 2: Formation of a Boronate Ester for Protecting Group Strategy
This protocol outlines the protection of a diol functional group using phenylboronic acid.
-
Materials:
-
Diol-containing substrate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Toluene or another azeotroping solvent (20 mL)
-
Dean-Stark apparatus
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol-containing substrate and phenylboronic acid.
-
Add toluene to the flask.
-
Reaction Execution: Heat the mixture to reflux. Water formed during the condensation reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the boronate ester product.
-
Continue heating until no more water is collected. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude boronate ester can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
-
Deprotection: The boronate ester is stable under anhydrous conditions but can be readily cleaved by treatment with water or an aqueous acidic or basic solution.
-
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials have made it an indispensable tool in medicinal chemistry and materials science.[5] This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 4-isopropoxycarbonylphenylboronic acid, a versatile building block for the synthesis of various functionalized molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.[2][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[3][6] The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Palladium(II) acetate [Pd(OAc)2] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])
-
Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4))[7][8]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or N,N-Dimethylformamide (DMF))[9][10]
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask or pressure tube)[3]
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[3]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 or 3:1 v/v).[3][11]
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture. If using a solid catalyst, it can be added along with the other solid reagents in step 1. Purge the vessel with the inert gas for an additional 5-10 minutes.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).[1][3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.[1][3]
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Summary of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the Suzuki-Miyaura coupling reaction. The following table summarizes various conditions reported in the literature for similar couplings, providing a starting point for optimization.
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/Water | 100 | Good to Excellent | [10] |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/THF/Water | 80 | High | [10] |
| Pd2(dba)3 / XPhos | K3PO4 | Dioxane | Microwave (135 °C) | Not specified | [7] |
| Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/Water | 85-100 | High | [3] |
| Bis(triphenylphosphine)palladium(II) chloride | Cs2CO3 | Toluene/Water | 80-90 | Moderate to High | [1] |
| PdFe2O4 nanoparticles | K2CO3 | Methanol/Water | 100 | Not specified | [12] |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: A diagram showing the key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura coupling reaction.
References
- 1. rjptonline.org [rjptonline.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxycarbonylphenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of both a boronic acid moiety, which can participate in various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, and an isopropoxycarbonyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the molecule.
These application notes provide an overview of the potential cross-coupling reactions involving this compound and offer generalized protocols based on well-established methodologies for similar arylboronic acids. While specific experimental data for this particular reagent is limited in the readily available scientific literature, the following information serves as a comprehensive guide for developing robust reaction conditions.
Key Cross-Coupling Reactions
This compound is an excellent candidate for several types of widely used cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. This is one of the most common applications for this class of compounds, leading to the synthesis of biaryl structures.
-
Heck Reaction: While less common for boronic acids, oxidative Heck-type reactions can couple arylboronic acids with olefins.
-
Chan-Lam Coupling: Formation of a C-N or C-O bond by coupling the boronic acid with an amine or alcohol, typically using a copper catalyst.
-
Buchwald-Hartwig Amination: A palladium-catalyzed method for the formation of C-N bonds, which can sometimes be adapted for use with boronic acids as the aryl source.
General Experimental Workflow
The successful execution of a cross-coupling reaction with this compound requires careful consideration of several parameters. A typical workflow is outlined below.
Caption: General workflow for a cross-coupling reaction.
Application Notes and Protocols
Due to the limited specific literature on this compound, the following tables and protocols are based on general conditions for analogous arylboronic acids. Researchers should consider these as starting points for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The reaction typically involves a palladium catalyst, a base, and a suitable solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 110 | 85-95 |
| 3 | Aryl Triflate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | >85 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
-
To a dry reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and a 2 M aqueous solution of potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, providing a valuable route to aryl ethers and aryl amines. This reaction is typically catalyzed by copper salts.
Table 2: Representative Conditions for Chan-Lam Coupling of Arylboronic Acids
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 | 70-90 |
| 2 | Aniline | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | 25 | 65-85 |
| 3 | Aliphatic Amine | CuI (10) | K₂CO₃ | DMF | 80 | 60-80 |
Protocol 2: General Procedure for Chan-Lam N-Arylation with an Aniline
-
To a reaction flask, add copper(II) acetate (0.1 equiv.), this compound (1.5 equiv.), and the aniline (1.0 equiv.).
-
Add dichloromethane (CH₂Cl₂) as the solvent, followed by triethylamine (2.0 equiv.).
-
Stir the reaction mixture, open to the air, at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
While specific, optimized conditions for the cross-coupling of this compound are not extensively documented, the general protocols and conditions provided for Suzuki-Miyaura and Chan-Lam reactions serve as a robust starting point for methodology development. Researchers are encouraged to perform systematic optimization of the catalyst, ligand, base, solvent, and temperature to achieve the best results for their specific substrates. The versatility of this reagent makes it a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxycarbonylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The isopropoxycarbonyl group offers a handle for further synthetic modifications or can be a key structural feature for biological activity.
One of the most notable applications of substituted phenylboronic acids, such as the isopropoxycarbonyl derivative, is in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are widely used for the treatment of hypertension and heart failure. The synthesis of the blockbuster drug Valsartan, for instance, involves a key Suzuki-Miyaura coupling step to create the characteristic biphenyl core. While specific protocols often use precursors like 4-tolylboronic acid, the use of this compound represents a direct route to introduce a functionalized phenyl ring, which can be a crucial intermediate in the synthesis of various sartan analogues and other complex molecules.
Core Concepts: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction involves the cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by the base, transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Example: Synthesis of a Valsartan Precursor Intermediate
The synthesis of Valsartan, a widely prescribed antihypertensive drug, provides an excellent example of the application of Suzuki-Miyaura coupling in pharmaceutical manufacturing. A key step in many synthetic routes is the formation of a biphenyl intermediate. The following protocol is a representative example of how this compound could be employed in such a synthesis.
General Experimental Workflow
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization depending on the specific substrate.
Protocol 1: General Laboratory Scale Synthesis
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv) or another suitable base
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂; 0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃; 1.5 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, this compound, PdCl₂(PPh₃)₂, and potassium carbonate.
-
Add DMF and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at a constant temperature of 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with a generic phenylboronic acid. These values can serve as a benchmark when developing protocols for this compound. Actual yields will vary depending on the specific substrates and optimized conditions.
| Aryl Halide (Ar¹-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 6 | 85-95 |
| 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | 90-98 |
| 2-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 12 | 75-85 |
| 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 8 | 80-90 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equivalents), changing the base (e.g., Cs₂CO₃ or K₃PO₄ are often more effective), or using a more active catalyst/ligand system (e.g., Buchwald or Herrmann-Beller type catalysts).
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a strictly inert atmosphere and using degassed solvents. Lowering the reaction temperature or using a less reactive base might also be beneficial.
-
Protodeboronation: The cleavage of the C-B bond can occur, especially with electron-rich boronic acids or under prolonged heating. Using milder conditions or a shorter reaction time can help mitigate this issue.
Conclusion
This compound is a valuable building block for the synthesis of complex biaryl compounds, with significant applications in the pharmaceutical industry, particularly in the development of sartan-class drugs. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its utilization. The protocols and data presented herein offer a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel biaryl structures. Careful optimization of the reaction parameters is key to achieving the desired outcomes.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various palladium catalysts for the Suzuki-Miyaura cross-coupling reaction with 4-isopropoxycarbonylphenylboronic acid. This key building block is instrumental in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.[1] The protocols and data presented herein are designed to assist in the efficient formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2][3] This reaction is widely employed in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[4][5][6] this compound is a valuable reagent in this context, serving as a precursor for the synthesis of biphenyl-4-carboxylic acid isopropyl esters and other complex molecules relevant to drug discovery and materials science.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) complex are eliminated to form the desired biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Comparative Performance of Palladium Catalysts
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar and other functionalized arylboronic acids. The choice of palladium catalyst and ligand is critical and can significantly influence reaction efficiency, yield, and reaction time. The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura reactions with various arylboronic acids, providing a basis for catalyst selection and optimization.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [7] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [7] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [7] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | [8] |
Note: The data presented is for illustrative purposes and is based on studies with various arylboronic acids. Reaction conditions should be optimized for each specific substrate combination.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure using a Palladium Pre-catalyst
This protocol is a general starting point for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the chosen palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Protocol 2: In Situ Generation of the Palladium(0) Catalyst
This protocol utilizes a more cost-effective palladium source and a phosphine ligand to generate the active catalyst in the reaction mixture.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.003 equiv)
-
Triphenylphosphine (PPh₃) (0.009 equiv)
-
2 M Sodium carbonate (Na₂CO₃) solution (1.2 equiv)
-
1-Propanol
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the aryl halide and this compound in 1-propanol.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate, triphenylphosphine, and the aqueous sodium carbonate solution.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere.
-
Monitoring and Work-up: Follow steps 4-8 from Protocol 1.
Experimental Workflow Diagram
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
References
- 1. odinity.com [odinity.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki-Miyaura Couplings of 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent and base selection for the Suzuki-Miyaura cross-coupling reaction utilizing 4-isopropoxycarbonylphenylboronic acid. This key building block is frequently employed in the synthesis of complex molecules in the pharmaceutical and materials science industries. The following protocols and data are designed to enable researchers to select optimal reaction conditions for achieving high yields and purity.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. The reaction is widely valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.
The selection of an appropriate solvent and base is critical for the success of the Suzuki-Miyaura coupling. These components play a crucial role in the catalytic cycle, influencing the rate of transmetalation and the overall efficiency of the reaction. The isopropoxycarbonyl group on the phenylboronic acid introduces an ester functionality that requires careful consideration of reaction conditions to avoid hydrolysis, particularly with strong bases in aqueous media.
Solvent and Base Selection: Key Considerations
The choice of solvent and base can significantly impact the yield, reaction time, and side-product formation in the Suzuki-Miyaura coupling of this compound.
Solvents: A variety of solvents can be employed, often in combination with water to facilitate the dissolution of the inorganic base. Common choices include:
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used and are good at solubilizing the organic reactants and the palladium catalyst.
-
Alcohols: n-Propanol and ethanol can be effective solvents and are often used in combination with water.[1]
-
Aromatic Hydrocarbons: Toluene can be a good choice, particularly for reactions run at higher temperatures.
-
Amides: N,N-Dimethylformamide (DMF) can be an effective solvent but may require more rigorous purification to remove.
Bases: The base is essential for the activation of the boronic acid, forming a boronate species that readily undergoes transmetalation. The basicity and solubility of the chosen base are important factors. Commonly used bases include:
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in aqueous solutions.[1]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective inorganic base.
-
Hydroxides: While stronger bases like sodium hydroxide (NaOH) can be used, they increase the risk of ester hydrolysis of the this compound.
Experimental Data: Solvent and Base Screening
While specific data for this compound is not extensively tabulated in comparative studies, the following tables provide representative data from general Suzuki-Miyaura coupling optimizations. These tables can serve as a starting point for reaction development.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 95 |
| 2 | Na₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 92 |
| 3 | K₃PO₄ | DMF/H₂O (1:1) | 70 | 3 | 88 |
| 4 | Et₃N | DMF/H₂O (1:1) | 70 | 3 | 45 |
| 5 | None | DMF/H₂O (1:1) | 70 | 3 | 0 |
Data adapted from a study on a similar system and is for illustrative purposes.
Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid with K₂CO₃ as Base
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF/H₂O (1:1) | 70 | 3 | 95 |
| 2 | Dioxane/H₂O (1:1) | 70 | 3 | 90 |
| 3 | Toluene/H₂O (1:1) | 70 | 3 | 85 |
| 4 | EtOH/H₂O (1:1) | 70 | 3 | 88 |
Data adapted from a study on a similar system and is for illustrative purposes.
Experimental Protocols
The following are general protocols for performing a Suzuki-Miyaura coupling with this compound. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine
This protocol describes a common method for in situ generation of the active Pd(0) catalyst from Pd(OAc)₂ and PPh₃.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq)
-
Triphenylphosphine (PPh₃, 0.02-0.10 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Solvent (e.g., n-propanol/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the solvent.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Prepare a solution of sodium carbonate in water and add it to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Pre-formed Palladium Catalyst (e.g., Pd(PPh₃)₄)
This protocol utilizes a commercially available, air-stable Pd(0) catalyst.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the aryl halide, this compound, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the aqueous potassium carbonate solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction until completion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Workflow
Diagram 1: Logical Workflow for Solvent and Base Selection
Caption: A logical workflow for selecting the optimal solvent and base for the Suzuki-Miyaura coupling.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl compounds.[1][2] This reaction has broad applications in medicinal chemistry and drug development for the synthesis of complex organic molecules. The use of microwave irradiation has revolutionized this process, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1] These application notes provide a detailed experimental setup and protocol for the microwave-assisted Suzuki coupling of an aryl halide with 4-isopropoxycarbonylphenylboronic acid, a versatile building block in the synthesis of pharmaceutical intermediates.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several key benefits for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical optimization parameters for a microwave-assisted Suzuki coupling reaction. While these examples do not use this compound specifically, they provide a strong starting point for reaction optimization. The data is representative of Suzuki coupling reactions with functionalized arylboronic acids.
Table 1: Catalyst Screening
| Catalyst (mol%) | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (2) | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 120 | 10 | 95 |
| Pd(dppf)Cl₂ (2) | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 120 | 10 | 92 |
| Pd(OAc)₂/SPhos (2) | 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 140 | 15 | 88 |
| PdCl₂(PPh₃)₂ (2) | 4-Bromoanisole | Phenylboronic Acid | Cs₂CO₃ | DMF/H₂O | 130 | 10 | 90 |
Table 2: Base Screening
| Catalyst | Aryl Halide | Boronic Acid | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ (2) | Dioxane/H₂O | 120 | 10 | 95 |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | Cs₂CO₃ (2) | Dioxane/H₂O | 120 | 10 | 97 |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | K₃PO₄ (2) | Dioxane/H₂O | 120 | 10 | 93 |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | Na₂CO₃ (2) | Dioxane/H₂O | 120 | 10 | 85 |
Table 3: Solvent System Screening
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent System (v/v) | Temp (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 10 | 95 |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 120 | 10 | 91 |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | DMF/H₂O (4:1) | 120 | 10 | 88 |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic Acid | K₂CO₃ | Acetonitrile/H₂O (4:1) | 120 | 10 | 82 |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 125 mg, 0.6 mmol, 1.2 equiv), and potassium carbonate (e.g., 138 mg, 1.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (e.g., 11.6 mg, 0.01 mmol, 2 mol%).
-
Add 5 mL of the degassed 1,4-dioxane and water (4:1) solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired biaryl product.
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxycarbonylphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex molecular architectures. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon (C-C) bonds. This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), especially in the class of angiotensin II receptor blockers (ARBs), commonly known as sartans.
The isopropoxycarbonyl group offers a stable ester functionality that can be a key structural feature in the final drug molecule or serve as a synthetic handle for further transformations. The boronic acid moiety allows for mild and efficient coupling with a wide range of organic halides and triflates, demonstrating high functional group tolerance and stereospecificity. This makes this compound and its analogs indispensable reagents in the drug development pipeline, enabling the efficient and scalable synthesis of vital pharmaceutical intermediates.[1][2]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in the synthesis of the biphenyl core structure found in many sartan drugs, such as Valsartan. In these syntheses, the boronic acid is coupled with a halogenated aromatic compound, typically a brominated or iodinated benzene or heterocyclic derivative, to form the central biaryl scaffold of the drug molecule.
Synthesis of Valsartan Intermediate:
A critical step in the synthesis of Valsartan involves the formation of a biphenyl intermediate. While various synthetic routes exist, a common strategy employs a Suzuki-Miyaura cross-coupling reaction. In a representative synthesis, this compound can be coupled with a suitable halide, such as 4-(bromomethyl)-2'-cyanobiphenyl, to construct the core structure of Valsartan. Although specific protocols often use closely related analogs like the methyl ester, the underlying chemistry remains the same.[3][4]
Experimental Protocols
The following protocols are generalized procedures for Suzuki-Miyaura cross-coupling reactions using this compound. These are based on established methods for similar transformations and should be optimized for specific substrates and scales.[5][6][7]
Protocol 1: General Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., triphenylphosphine)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, THF/water, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Bubble the inert gas through the solution for another 10 minutes. Add the palladium catalyst (0.01-0.05 equivalents) and any additional ligand to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or recrystallization to afford the pure biaryl product.[5][6][7]
Protocol 2: Synthesis of a Valsartan Precursor Intermediate
This protocol is an adapted procedure for the synthesis of a key biphenyl intermediate for Valsartan, based on continuous flow synthesis methodologies.[3][4]
Reactants:
-
Boronic Acid: A protected L-valine methyl ester derivative of 4-formylphenylboronic acid pinacol ester (as a surrogate for a direct coupling with a pre-formed valine-attached boronic acid).
-
Aryl Halide: 2-iodobenzonitrile
Procedure (Batch Adaptation):
-
Reactant Preparation: In a reaction vessel, dissolve the boronic acid derivative (1.2 equivalents) and 2-iodobenzonitrile (1.0 equivalent) in a suitable solvent mixture such as 1,4-dioxane and water.
-
Base and Catalyst: Add an aqueous solution of a base, for example, sodium carbonate (2.0 equivalents).
-
Catalyst System: A heterogeneous palladium catalyst is often employed in continuous flow systems. For a batch adaptation, a standard palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents) can be used.
-
Reaction Conditions: The mixture is heated under an inert atmosphere at a temperature ranging from 80°C to 100°C for several hours until the reaction is complete as monitored by HPLC or TLC.
-
Product Isolation: After cooling, the mixture is worked up by extraction with an organic solvent (e.g., toluene or ethyl acetate). The organic phase is washed with water and brine, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography to yield the valsartan precursor.[4]
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| 2 | Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 2 | 99 |
| 3 | 2-Iodobenzonitrile | Boronic acid ester derivative | Heterogeneous Pd catalyst | K₂CO₃ | Dioxane/H₂O | 90 | 1 | >95 |
Data adapted from various sources for illustrative purposes.[4][8]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. CN100522953C - Synthesis method of valsartan - Google Patents [patents.google.com]
- 2. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 6. CN109020835A - A kind of preparation method of medicine intermediate sartanbiphenyl - Google Patents [patents.google.com]
- 7. Documents download module [ec.europa.eu]
- 8. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Isopropoxycarbonylphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxycarbonylphenylboronic acid and its derivatives are key building blocks in modern medicinal chemistry and materials science. They are frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, which are prevalent in many pharmaceutical agents and organic electronic materials. The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including ensuring process safety, maintaining product quality, and achieving economic viability. These application notes provide detailed protocols and process considerations for the scalable synthesis of this compound, focusing on robust and efficient methodologies suitable for kilogram-scale production.
Overview of Synthetic Strategies
The most common and scalable method for the synthesis of arylboronic acids is the Palladium-catalyzed Miyaura borylation of aryl halides. This reaction offers high functional group tolerance and generally proceeds with high yields. Key considerations for scale-up include the choice of boron source, catalyst system, base, and solvent. Alternative methods, such as those involving organolithium or Grignard reagents, can also be employed, particularly for specific substrates.
A prevalent route for synthesizing this compound involves the borylation of isopropyl 4-bromobenzoate. The use of bis(pinacolato)diboron (B₂pin₂) is common, though for large-scale operations, tetrahydroxydiboron (BBA) presents a more atom-economical and cost-effective alternative, avoiding the need for a subsequent hydrolysis step.
Process Workflow for Scale-Up Synthesis
The following diagram outlines the general workflow for the scale-up synthesis of this compound via a Miyaura borylation reaction.
Caption: General workflow for the scale-up synthesis of arylboronic acids.
Detailed Experimental Protocol: Kilogram-Scale Synthesis
This protocol is adapted from established procedures for large-scale Miyaura borylation reactions.
Materials:
-
Isopropyl 4-bromobenzoate
-
Tetrahydroxydiboron (BBA)
-
Potassium Acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Nitrogen (N₂)
Equipment:
-
Jacketed glass reactor (e.g., 100 L) with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel
-
Filter-dryer or centrifuge and vacuum oven
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and properly assembled.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Reagent Charging:
-
To the reactor, charge isopropyl 4-bromobenzoate (e.g., 10.0 kg, 1.0 equiv).
-
Add methanol (e.g., 50 L).
-
Charge potassium acetate (e.g., 12.1 kg, 3.0 equiv).
-
Charge tetrahydroxydiboron (BBA) (e.g., 4.4 kg, 1.2 equiv).
-
-
Catalyst Charging and Reaction:
-
Charge Pd(dppf)Cl₂ (e.g., 150 g, 0.005 equiv).
-
Begin agitation and heat the reaction mixture to a target temperature of 65-70 °C.
-
Monitor the reaction progress by in-process control (IPC) using HPLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (IPC shows >98% conversion), cool the mixture to 20-25 °C.
-
Slowly add water (e.g., 50 L) to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 1-2 hours at 20-25 °C.
-
Filter the solid product using a filter-dryer or centrifuge.
-
Wash the filter cake with a mixture of methanol and water (1:1, e.g., 2 x 20 L).
-
Wash the filter cake with water (e.g., 2 x 20 L).
-
-
Drying:
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Process Optimization and Data
For a successful scale-up, several parameters must be optimized to ensure high yield, purity, and process efficiency. The following diagram illustrates the key relationships in process optimization.
Application Notes and Protocols: 4-Isopropoxycarbonylphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-isopropoxycarbonylphenylboronic acid in the synthesis of advanced materials. The primary application highlighted is its use as a monomer in Suzuki-Miyaura polycondensation reactions to create conjugated polymers with potential applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), as well as in the synthesis of liquid crystalline polymers.
Application: Synthesis of Conjugated Polymers for Organic Electronics
This compound is a valuable building block for the synthesis of poly(p-phenylene)s (PPPs) and related conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their tunable electronic and optical properties. The isopropoxycarbonyl group can enhance solubility and be hydrolyzed to a carboxylic acid for further functionalization or to tune material properties.
A primary method for synthesizing these polymers is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol describes a general method for the synthesis of a copolymer of this compound and a dihalogenated aromatic comonomer, such as a dibromofluorene derivative, which are often used in blue-emitting OLEDs.
Materials:
-
This compound
-
2,7-dibromo-9,9-dihexylfluorene (or other suitable dihalogenated monomer)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and the dihalogenated comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene) in the chosen organic solvent (e.g., Toluene).
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (Argon) for at least 30 minutes to prevent oxidation of the palladium catalyst.
-
Catalyst and Base Addition: To the degassed monomer solution, add the palladium catalyst (typically 1-3 mol% relative to the monomers). Then, add a 2M aqueous solution of the base (e.g., Na₂CO₃), typically 2-3 equivalents per mole of boronic acid. If using a phase-transfer catalyst, it should be added at this stage.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under a positive pressure of inert gas. The reaction is typically stirred for 24-72 hours.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Work-up and Precipitation: After cooling to room temperature, the organic layer is separated, washed with water and brine, and then concentrated. The polymer is precipitated by pouring the concentrated solution into a non-solvent such as methanol or acetone.
-
Purification: The precipitated polymer is collected by filtration and may be further purified by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then dried under vacuum.
Data Presentation: Expected Polymer Properties
The following table summarizes the expected range of properties for a conjugated polymer synthesized using this compound. These are representative values and will vary depending on the comonomer and polymerization conditions.
| Property | Expected Value/Range | Characterization Technique |
| Number Average MW (Mn) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition (Tg) | 100 - 200 °C | DSC |
| Decomposition Temp (Td) | > 350 °C | TGA |
| Photoluminescence (PL) max | 400 - 500 nm (Blue) | Fluorescence Spectroscopy |
Visualization: Suzuki Polycondensation Workflow
Caption: Workflow for Suzuki-Miyaura polycondensation.
Application: Synthesis of Liquid Crystalline Polymers
The rigid rod-like structure of the phenylboronic acid derivative makes this compound a suitable monomer for the synthesis of liquid crystalline polymers. These materials can exhibit self-ordering properties, which are of interest for applications in displays and optical films.
Experimental Protocol: Synthesis of a Liquid Crystalline Polyester
This protocol outlines a general method for the synthesis of a polyester from this compound (after hydrolysis to the corresponding carboxylic acid) and a diol.
Materials:
-
4-Carboxyphenylboronic acid (obtained by hydrolysis of this compound)
-
Aromatic diol (e.g., 4,4'-biphenol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Hydrolysis (if starting from ester): The this compound is first hydrolyzed to 4-carboxyphenylboronic acid using standard conditions (e.g., refluxing with aqueous NaOH followed by acidification).
-
Polycondensation: In a reaction vessel equipped with a short-path distillation head, equimolar amounts of 4-carboxyphenylboronic acid and the diol are mixed with the solvent and catalyst.
-
Reaction: The mixture is heated under a slow stream of inert gas to a high temperature (typically 180-250 °C) to facilitate the removal of water formed during the esterification.
-
Vacuum: Once the majority of the water has been removed, a vacuum is applied to drive the reaction to completion and increase the molecular weight of the polymer.
-
Isolation: The polymer is isolated by cooling the reaction mixture and precipitating it in a suitable non-solvent.
-
Purification: The polymer is purified by washing with appropriate solvents to remove residual monomer and catalyst.
Data Presentation: Expected Properties of Liquid Crystalline Polymer
| Property | Expected Value/Range | Characterization Technique |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | GPC |
| Mesophase Type | Nematic or Smectic | Polarized Optical Microscopy |
| Phase Transition Temps | 150 - 300 °C | DSC |
Visualization: Logical Relationship in Liquid Crystal Polymer Synthesis
Caption: Synthesis pathway for liquid crystalline polyesters.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Isopropoxycarbonylphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 4-isopropoxycarbonylphenylboronic acid.
Troubleshooting Guide
Low yields in Suzuki coupling reactions can arise from a variety of factors, particularly when using electronically modified substrates such as this compound. The electron-withdrawing nature of the isopropoxycarbonyl group can influence the reactivity of the boronic acid. This guide provides a systematic approach to identifying and resolving common issues.
DOT Script for Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the basics is the first step.
-
Catalyst and Ligand Integrity : Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Palladium(II) precatalysts can degrade, and phosphine ligands are prone to oxidation.
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species and the phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1][2] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.
-
Reagent Purity and Stoichiometry : Verify the purity of your this compound and the aryl halide. Impurities can poison the catalyst. Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) is used.
Q2: I'm observing a significant amount of the corresponding arene (isopropoxybenzoate) in my reaction mixture. What is causing this?
A2: This is a classic sign of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] Electron-deficient boronic acids like this compound can be susceptible to this, especially under certain conditions.
To minimize protodeboronation:
-
Choice of Base : The base is necessary to activate the boronic acid but can also promote protodeboronation.[1] If you are using a strong base like NaOH, consider switching to a milder base such as K₂CO₃ or K₃PO₄.
-
Anhydrous Conditions : Water is often the proton source for this side reaction.[2] While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a soluble base can sometimes reduce protodeboronation.
-
Use More Stable Boron Reagents : Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can release the boronic acid slowly during the reaction.[1]
-
Reaction Time and Temperature : Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor its decomposition.[1]
Q3: My reaction is sluggish and starting materials are consumed slowly. What can I do to improve the reaction rate?
A3: Slow reaction rates can often be addressed by optimizing the catalytic system and reaction conditions.
-
Ligand Choice : For electron-deficient boronic acids, the choice of ligand is crucial. Electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can significantly improve the efficiency of the catalytic cycle.[1]
-
Base Strength and Solubility : The base must be sufficiently strong and soluble in the reaction medium to activate the boronic acid for the transmetalation step. If you are using a weak or poorly soluble base, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[1]
-
Solvent System : The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvent systems include mixtures of aprotic solvents like 1,4-dioxane, THF, or toluene with water. The optimal solvent system often needs to be determined empirically.[1][3]
-
Temperature : Increasing the reaction temperature can increase the reaction rate, but be mindful of potential side reactions like protodeboronation.
Q4: I am seeing byproducts from the homocoupling of my boronic acid. How can I avoid this?
A4: Homocoupling is the coupling of two molecules of the boronic acid and is often promoted by the presence of oxygen.[2] To prevent this:
-
Rigorous Degassing : Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.
-
Maintain Inert Atmosphere : Keep the reaction under a positive pressure of an inert gas throughout the experiment.
Q5: Can the isopropoxycarbonyl ester group be hydrolyzed under the reaction conditions?
A5: Yes, ester hydrolysis (saponification) is a potential side reaction, especially if using a strong base (like NaOH or KOH) in an aqueous or protic solvent system at elevated temperatures. To avoid this:
-
Use a Milder Base : Carbonate or phosphate bases (K₂CO₃, K₃PO₄) are generally less prone to causing ester hydrolysis than hydroxide bases.
-
Anhydrous Conditions : If compatible with your system, using anhydrous solvents can prevent hydrolysis.
-
Control Temperature and Reaction Time : Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions, with a focus on conditions suitable for electron-deficient boronic acids like 4-alkoxycarbonylphenylboronic acids.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 70-98% | A common and effective base, but stronger bases may be needed for challenging substrates.[1] |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another widely used and generally effective carbonate base.[1] |
| K₃PO₄ | Solid or aqueous solution | 85-99% | A stronger base, often highly effective for sterically hindered or electron-deficient partners.[1] |
| Cs₂CO₃ | Solid | 90-99% | A strong and highly effective base, particularly useful for difficult couplings.[1] |
| Organic Bases (e.g., Et₃N) | Liquid | Generally lower yields | Typically less effective than inorganic bases for activating the boronic acid.[1] |
Table 2: Influence of Catalyst and Ligand Systems on Yield
| Palladium Source | Ligand | Typical Loading (mol%) | Reported Yield Range (%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 | 90-99% | A highly active system for a broad range of substrates, including electron-deficient ones.[4] |
| Pd₂(dba)₃ | XPhos | 1-2 | 90-99% | Excellent for sterically hindered and electron-poor substrates.[4] |
| Pd(PPh₃)₄ | None | 2-5 | 70-95% | A classic catalyst, but may be less active for challenging substrates and require higher temperatures.[4] |
| PdCl₂(dppf) | None | 2-5 | 80-98% | A robust and versatile catalyst, good for a range of substrates.[4] |
Table 3: Common Solvents and Their Impact on Yield
| Solvent System | Typical Ratio | Reported Yield Range (%) | Notes |
| Toluene / H₂O | 4:1 to 10:1 | 85-99% | A common and effective biphasic system.[1] |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80-98% | Another widely used biphasic system.[1] |
| THF / H₂O | 4:1 to 10:1 | 75-95% | Good for substrates with better solubility in THF.[1][3] |
| DMF | Anhydrous | 70-90% | Can be effective for poorly soluble substrates, but may lead to side reactions at high temperatures.[3] |
Experimental Protocols
The following is a general and robust protocol for the Suzuki-Miyaura coupling of an aryl halide with a 4-alkoxycarbonylphenylboronic acid, based on successful literature procedures for analogous compounds.
DOT Script for Experimental Workflow
Detailed Methodology for a Model Suzuki Coupling Reaction
This protocol is adapted from a procedure for the coupling of 4-(methoxycarbonyl)phenylboronic acid with 4-bromoacetophenone and serves as an excellent starting point.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)
-
This compound (or a close analog like 4-(methoxycarbonyl)phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (anhydrous, degassed)
-
Water (deionized, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction : Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
This guide provides a comprehensive starting point for troubleshooting and optimizing your Suzuki coupling reactions. For particularly challenging substrates, systematic screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal yields.
References
optimizing reaction temperature for 4-isopropoxycarbonylphenylboronic acid cross-coupling
This guide provides troubleshooting advice and frequently asked questions for optimizing the reaction temperature in Suzuki-Miyaura cross-coupling reactions involving 4-isopropoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the cross-coupling of this compound?
A typical starting temperature for Suzuki-Miyaura reactions is in the range of 80-100 °C.[1] Many protocols for similar arylboronic acids find this range effective for achieving a good reaction rate without significant decomposition.[2][3] The optimal temperature will, however, depend on the specific substrates, catalyst, ligand, base, and solvent system being used.[4][5]
Q2: My reaction is sluggish and showing low conversion. Should I increase the temperature?
If your reaction is proceeding slowly at a lower temperature (e.g., 80 °C), a moderate increase can often improve the rate and overall yield.[1] Increasing the temperature can help overcome the activation energy barrier, particularly for less reactive coupling partners like aryl chlorides.[4] However, it is crucial to monitor the reaction closely, as excessive heat can have detrimental effects.[1] Some reactions may require temperatures up to 120 °C to proceed efficiently.[6]
Q3: I am observing catalyst decomposition (formation of palladium black). Is the temperature too high?
Yes, the formation of palladium black is a common indicator that the reaction temperature is too high, leading to catalyst decomposition.[2] Elevated temperatures beyond the optimal range can cause the palladium catalyst to precipitate out of the solution, rendering it inactive and reducing the reaction yield.[2] If you observe this, it is recommended to lower the temperature or screen for a more thermally stable ligand-catalyst system.
Q4: How does temperature influence side reactions like protodeboronation and homocoupling?
Temperature is a critical parameter that can influence the rate of side reactions:
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid. Electron-deficient boronic acids like this compound are particularly susceptible to this side reaction.[1][7] While higher temperatures increase the desired reaction rate, they can also accelerate protodeboronation. Optimizing for the lowest possible temperature that provides a reasonable reaction rate is a key strategy to minimize this issue.[1]
-
Homocoupling : This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4] High temperatures can sometimes exacerbate this issue. Ensuring the reaction is thoroughly degassed is crucial to prevent this.[4]
Q5: Can changing the ligand help stabilize the catalyst at higher temperatures?
Absolutely. The choice of ligand is critical for catalyst stability and activity.[8] Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can stabilize the palladium center, allowing the reaction to be run at higher temperatures without catalyst decomposition.[4] These ligands can also promote the difficult oxidative addition step, which may reduce the need for very high temperatures.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter when optimizing the reaction temperature.
| Problem | Potential Cause Related to Temperature | Recommended Solution(s) |
| Low or No Product Yield with Unreacted Starting Material | Reaction temperature is too low; insufficient energy to overcome the activation barrier. | 1. Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C).[8] 2. Monitor reaction progress by TLC or LC-MS at each temperature. 3. If using a less reactive aryl halide (e.g., chloride), a higher temperature may be necessary.[9] 4. Consider switching to a more active catalyst system that operates efficiently at lower temperatures.[4] |
| Complex Mixture of Byproducts | Temperature may be too high, promoting side reactions like protodeboronation or decomposition. | 1. Lower the reaction temperature to see if byproduct formation decreases.[1] 2. Screen different bases; milder bases like K₃PO₄ or Cs₂CO₃ can sometimes reduce side reactions.[1][4] 3. Ensure the reaction is under a strict inert atmosphere to minimize oxygen-driven homocoupling.[1][4] |
| Formation of Palladium Black | Excessive heat is causing the palladium catalyst to decompose and precipitate. | 1. Immediately reduce the reaction temperature. The optimal range is often between 80-100 °C.[1][2] 2. Use a more robust, thermally stable ligand to protect the palladium center.[8] 3. Ensure efficient stirring to prevent localized overheating.[1] |
| Good Initial Conversion, but Reaction Stalls | The catalyst may be degrading over time at the set temperature. | 1. Try running the reaction at a slightly lower temperature for a longer duration.[1] 2. Consider a more stable precatalyst or ligand system designed for longevity.[8] |
Temperature Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing reaction temperature.
Caption: A workflow diagram for troubleshooting temperature in Suzuki-Miyaura coupling.
Relationship Between Temperature and Reaction Parameters
Optimizing temperature involves balancing several competing factors. This diagram illustrates the general relationships.
Caption: Interplay between temperature and key Suzuki-Miyaura reaction outcomes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure that should be optimized for specific substrates and conditions.[1][3][4]
1. Reagent Preparation and Degassing:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).[4]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
2. Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. A common solvent system is a mixture like 1,4-dioxane/water or THF/water.[1][6]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required). Add this to the reaction flask under a positive flow of inert gas.
-
Bubble inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.[1]
3. Reaction Execution and Monitoring:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 85 °C).[3]
-
Stir the reaction vigorously for the specified time (typically 4-24 hours).[4]
-
Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
4. Reaction Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting starting material), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of 4-isopropoxycarbonylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling when using 4-isopropoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions and why is it problematic?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent—in this case, this compound—couple with each other to form a symmetrical biaryl byproduct (diisopropyl 4,4'-biphenyldicarboxylate). This is highly undesirable as it consumes the starting material, lowers the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling side reactions?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][4][5] These Pd(II) species can then stoichiometrically react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1][3][6] Using a Pd(II) precatalyst, such as Pd(OAc)₂, can also promote homocoupling at the beginning of the reaction before it is fully reduced to the active Pd(0) state.[1][3][4][5]
Q3: How does the electronic nature of this compound influence the reaction?
A3: The isopropoxycarbonyl group is an electron-withdrawing group, which makes this compound an "electron-deficient" boronic acid. While this can make the aryl halide coupling partner more reactive in some cases, electron-deficient arylboronic acids can be more prone to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).[7] Furthermore, some studies have shown that homocoupling can be a significant issue with electron-deficient arylboronic acids.[8]
Q4: How can I detect and quantify the homocoupling byproduct?
A4: The homocoupling byproduct can be identified by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct will have a molecular weight corresponding to the dimer of the boronic acid's organic component. For quantitative analysis, GC or ¹H NMR spectroscopy of the crude product mixture, using an internal standard, can be employed.
Troubleshooting Guides
Issue: Significant formation of the homocoupling byproduct, diisopropyl 4,4'-biphenyldicarboxylate, is observed.
This guide provides a systematic approach to diagnosing and resolving the issue of excessive homocoupling.
Potential Cause 1: Oxygen in the Reaction Mixture
The presence of dissolved oxygen is a primary driver of homocoupling.[2][3][6][9] Therefore, rigorous deoxygenation of all solvents and the reaction setup is the most critical step to suppress this side reaction.
-
Solution: Implement Rigorous Deoxygenation.
-
Method: Subsurface sparging with an inert gas (Argon or Nitrogen) is a highly effective method for removing dissolved oxygen from solvents.[1][6]
-
Protocol: See "Experimental Protocol 1" for a detailed procedure. Ensure the entire reaction is maintained under a positive pressure of an inert gas from start to finish.
-
Potential Cause 2: Use of a Pd(II) Precatalyst
Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly mediate homocoupling before the active Pd(0) catalyst is formed.[4]
-
Solution A: Switch to a Pd(0) Precatalyst.
-
Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), eliminates the initial concentration of Pd(II) species that can cause homocoupling.[5]
-
-
Solution B: Add a Mild Reducing Agent.
-
If using a Pd(II) precatalyst is necessary, the addition of a mild reducing agent like potassium formate can help facilitate a rapid reduction to Pd(0), minimizing the concentration of free Pd(II) available for homocoupling.[10]
-
Potential Cause 3: Suboptimal Ligand Choice
The choice of phosphine ligand can significantly influence the rates of the desired catalytic cycle versus side reactions.
-
Solution: Employ Bulky, Electron-Rich Ligands.
-
Sterically hindered and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can accelerate the rate-determining oxidative addition and the final reductive elimination steps.[5][11] A faster reductive elimination step decreases the lifetime of reaction intermediates, thereby suppressing the pathways that lead to homocoupling.[5]
-
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following table summarizes how different experimental parameters can be adjusted to minimize the formation of the homocoupling byproduct.
| Parameter | Suboptimal Condition (Favors Homocoupling) | Optimized Condition (Minimizes Homocoupling) | Rationale |
| Atmosphere | Reaction run in air or with poor degassing. | Rigorous degassing (e.g., N₂ sparging for 30+ min) and maintenance under an inert atmosphere. | Excludes oxygen, a key promoter of Pd(0) to Pd(II) oxidation.[1][4][6] |
| Palladium Source | Pd(OAc)₂ or PdCl₂ without a reducing agent. | Pd(PPh₃)₄ or other Pd(0) sources; or Pd(II) with a mild reducing agent. | Avoids or minimizes the initial concentration of Pd(II) species that directly cause homocoupling.[5][10] |
| Ligand | Less bulky, electron-neutral ligands (e.g., PPh₃). | Bulky, electron-rich ligands (e.g., SPhos, XPhos). | Accelerates the desired catalytic cycle, particularly reductive elimination, reducing side reactions.[5][11] |
| Base | Strong, aggressive bases (e.g., NaOH). | Milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | While base choice is highly substrate-dependent, very strong bases can sometimes promote side reactions.[2] |
| Boronic Reagent | Boronic acid directly. | More stable boronic ester derivative (e.g., pinacol ester). | Boronic esters show increased stability, which can prevent decomposition and side reactions like protodeboronation.[3][12] |
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Desired catalytic cycle vs. the homocoupling side pathway.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling with Rigorous Deoxygenation
This protocol is designed to minimize homocoupling by ensuring an inert reaction atmosphere.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a finely powdered base (e.g., K₂CO₃, 2.0 equivalents).
-
Inerting the System: Seal the flask with a septum, and then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to remove atmospheric oxygen.[5]
-
Solvent Degassing: In a separate flask, degas the solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v) by bubbling Argon or Nitrogen through it with a needle for at least 30 minutes (subsurface sparging).
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of this compound pinacol ester
Using the more stable pinacol ester can prevent side reactions associated with the free boronic acid.[3][12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture under reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction. If necessary, it can be purified by recrystallization or column chromatography on silica gel. The purified ester can then be used in "Protocol 1" in place of the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of Products from 4-Isopropoxycarbonylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-isopropoxycarbonylphenylboronic acid, particularly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product after a Suzuki-Miyaura coupling reaction?
A1: The essential first step is a standard aqueous workup. This procedure is designed to quench the reaction and remove the bulk of inorganic salts (like the base used), and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent that dissolves your product (e.g., ethyl acetate, dichloromethane) and washing this solution with water or a saturated brine solution in a separatory funnel.[1][2]
Q2: How can I effectively remove unreacted this compound from my crude product mixture?
A2: Unreacted this compound is acidic and can be removed with a basic aqueous wash. By washing the organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt.[1][3] This salt then partitions into the aqueous layer, which can be separated and discarded.[1][4] A stronger base like sodium hydroxide (NaOH) could also be used, but it risks hydrolyzing the isopropyl ester of your product or starting material, so a milder base is generally preferred.[3]
Q3: My desired product and a byproduct (e.g., a homocoupled product) have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in purification.[1]
-
Meticulous Column Chromatography: Careful flash column chromatography using a shallow solvent gradient is often the most effective method.[1] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions that show the best separation between your product and the impurity.[5]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective technique.[1] The goal is to find a solvent or solvent system in which your desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution or has a different solubility profile.[2]
Q4: My product appears as an oil and will not crystallize. What are my options?
A4: This can happen if the product is intrinsically an oil at room temperature or if impurities are present that inhibit crystallization.[1]
-
Attempt further purification: The most common reason for a product oiling out is the presence of impurities. Purifying the oil by flash column chromatography is the most appropriate next step to remove these impurities.[1] After chromatography, attempt to crystallize the purified product again.
-
Trituration: You can try triturating the oil. This involves washing the crude material with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.[6] Agitating the oil with this solvent can sometimes induce crystallization.
-
Solvent Change: If using a rotary evaporator to remove solvent, ensure all high-boiling solvents (like DMF or DMSO) are thoroughly removed, as they can prevent crystallization. Co-evaporation with a lower-boiling solvent like toluene can help.
Q5: How do I remove the residual palladium catalyst, and why is it important?
A5: For applications in drug development, removing trace metals like palladium to very low levels (parts-per-million, ppm) is critical due to toxicity concerns and regulatory requirements.[1]
-
Filtration: After the aqueous workup, you can filter the organic solution through a plug of Celite® or silica gel. This can remove heterogeneous palladium species and some baseline impurities.[7]
-
Metal Scavengers: For homogeneous catalysts that are soluble in the organic phase, specialized metal scavengers can be used. These are typically functionalized silica gels or polymers that chelate the palladium, allowing it to be removed by simple filtration.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of unreacted boronic acid remains after reaction. | 1. Incomplete reaction. 2. Inefficient removal during workup. | 1. Optimize reaction conditions (time, temperature, reagents). 2. Perform an acid-base extraction: Wash the organic layer with an aqueous solution of a mild base (e.g., 1M K₂CO₃) to convert the boronic acid to its water-soluble salt.[1][3] |
| Product and starting aryl halide co-elute during column chromatography. | The polarity of the product and the starting material are very similar.[5] | 1. Optimize Chromatography: Test different solvent systems (e.g., toluene/acetone, DCM/methanol) and use a shallow gradient.[1][5] 2. Drive Reaction to Completion: Use a slight excess of the boronic acid to ensure all the aryl halide is consumed. The excess boronic acid can then be removed with a base wash. |
| Product streaks badly or sticks to the silica gel column. | The compound may be too polar for the chosen eluent or may be interacting strongly with the acidic silica gel. Boronic esters, in particular, can sometimes be problematic.[7][8] | 1. Modify Eluent: Add a small amount of a polar solvent like methanol or a modifier like triethylamine (if the compound is acidic) to the eluent.[5] 2. Change Stationary Phase: Consider using neutral alumina instead of silica gel.[6] 3. Impregnated Silica: For boronate ester intermediates, using silica gel impregnated with boric acid can sometimes prevent degradation and improve elution.[9] |
| Low recovery after recrystallization. | 1. The chosen solvent is too good, and the product remains dissolved even at low temperatures. 2. Too much solvent was used. 3. The product is not a crystalline solid. | 1. Change Solvent System: Find a solvent in which the product is less soluble. Often, a two-solvent system (one in which the product is soluble, and an "anti-solvent" in which it is not) is effective.[7] 2. Concentrate Solution: If too much solvent was used, carefully evaporate some of it and attempt to cool and crystallize again. |
Data Presentation
Table 1: Comparison of Purification Strategies for a Typical Suzuki Coupling Product
The following table presents illustrative data for the purification of isopropyl 4'-methoxybiphenyl-4-carboxylate, a product from the reaction of this compound and 4-bromoanisole.
| Purification Method | Recovery Yield (%) | Final Purity (by HPLC, %) | Residual Pd (ppm) | Notes |
| Method A: Direct Recrystallization from Crude | 65-75% | 95-98% | < 50 | Effective if the crude product is already of high purity and crystalline. May trap some impurities. |
| Method B: Flash Chromatography | 80-90% | > 99% | < 20 | Provides very high purity but can be more time-consuming and requires more solvent.[2] |
| Method C: Flash Chromatography followed by Recrystallization | 70-80% | > 99.5% | < 10 | The optimal method for achieving the highest purity required for pharmaceutical applications.[1] |
| Method D: Base Wash followed by Recrystallization | 70-80% | 98-99% | < 50 | Efficient for removing acidic impurities like the starting boronic acid before final crystallization.[1] |
Note: Data are representative and will vary based on specific reaction conditions and execution.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is the first step after the reaction is deemed complete.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10 volumes relative to the limiting reagent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 1 volume).
-
Saturated aqueous sodium chloride (brine) solution (1 x 1 volume).[2]
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[10]
Protocol 2: Acid-Base Wash for Boronic Acid Removal
This procedure is integrated into the aqueous workup (Protocol 1, step 4) if unreacted boronic acid is a concern.
-
After diluting the reaction mixture with an organic solvent (e.g., EtOAc), wash the organic layer with a 1M aqueous solution of potassium carbonate (K₂CO₃) or saturated sodium bicarbonate (NaHCO₃) (2 x 1 volume).[1]
-
Check the pH of the aqueous layer to ensure it is basic.
-
Proceed with the water and brine washes as described in Protocol 1.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.4 and separates it from impurities.[2]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 100% hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"), which is often more effective for achieving good separation.[2]
-
Elution: Run the column, starting with a low-polarity eluent and gradually increasing the polarity (a gradient). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.[11]
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common choices for biaryl products include ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexanes.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common issues related to catalyst deactivation during chemical reactions involving 4-isopropoxycarbonylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has a low yield or has stalled. What are the likely causes?
A1: Low or no yield in these reactions can often be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to various deactivation pathways, rendering it inactive.
-
Purity of this compound: Impurities in the boronic acid can poison the catalyst. Boronic acids can also degrade over time.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or inadequate mixing can significantly hinder the reaction.
-
Hydrolysis of the Ester: The isopropoxycarbonyl group may be sensitive to certain basic conditions, leading to hydrolysis. The resulting carboxylate could potentially interact with the catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the formation of inactive palladium species and promote the homocoupling of the boronic acid.[1]
Q2: What are the visual indicators of catalyst deactivation in my reaction?
A2: A common visual sign of catalyst deactivation is a change in the reaction mixture's color to black. This typically indicates the precipitation of palladium black, an inactive, agglomerated form of palladium. Additionally, if reaction monitoring (e.g., by TLC or LC-MS) shows that the starting materials are no longer being consumed, it is a strong indication of catalyst deactivation.
Q3: How can I minimize the risk of catalyst deactivation when using this compound?
A3: To minimize catalyst deactivation:
-
Use High-Purity Reagents: Ensure the purity of your this compound, aryl halide, and other reagents.
-
Maintain an Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen contamination.[1]
-
Optimize Base and Solvent Selection: Choose a base that is strong enough to promote the reaction but not so strong as to cause significant hydrolysis of the ester group. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be preferable to stronger bases like sodium hydroxide (NaOH).[1] Anhydrous conditions can also be beneficial.[1]
-
Use Robust Catalysts and Ligands: Consider using air-stable precatalysts (e.g., palladacycles) and bulky, electron-rich phosphine ligands that can stabilize the active palladium species.[1]
Q4: Could the this compound itself be causing catalyst deactivation?
A4: While the boronic acid is a crucial reactant, its purity and stability are critical. Impurities from its synthesis or degradation products can act as catalyst poisons. Although less common with arylboronic acids compared to alkylboronic acids, protodeboronation (replacement of the boronic acid group with a hydrogen) can occur, especially under harsh basic conditions.
Q5: My reaction is producing a significant amount of biphenyl (from the homocoupling of this compound). What causes this and how can I prevent it?
A5: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[2] To minimize this side reaction, ensure thorough degassing of your reaction mixture and use a Pd(0) source or a precatalyst that is efficiently reduced to Pd(0) in situ.
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you observe little to no formation of your desired product, follow this troubleshooting workflow.
Step 1: Analyze the Reaction Mixture
-
Use LC-MS or GC-MS to analyze a sample of your crude reaction mixture.
-
Observation: Significant amount of unreacted starting materials.
-
Possible Cause: Catalyst deactivation or insufficient catalyst activity.
-
-
Observation: Presence of the deboronated starting material (isopropyl 4-iodobenzoate if that was the starting material for the boronic acid synthesis).
-
Possible Cause: Protodeboronation of the this compound.
-
-
Observation: Presence of hydrolyzed boronic acid (4-carboxyphenylboronic acid).
-
Possible Cause: Hydrolysis of the ester group under the reaction conditions.
-
Step 2: Implement Corrective Actions Based on Observations
-
If Catalyst Deactivation is Suspected:
-
Improve Inert Atmosphere: Enhance degassing procedures for all solvents and reagents. Ensure a positive pressure of inert gas throughout the reaction.
-
Use a More Robust Catalyst System: Switch to an air-stable precatalyst such as a palladacycle. Employ bulky, electron-rich ligands like XPhos or SPhos.
-
Increase Catalyst Loading: In a small-scale test reaction, incrementally increase the catalyst loading to see if an improvement is observed.
-
-
If Protodeboronation is Dominant:
-
Use a Milder Base: Switch from strong bases (e.g., NaOH, K₃PO₄) to milder bases (e.g., K₂CO₃, KF).
-
Employ Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a proton source for this side reaction.[1]
-
-
If Ester Hydrolysis is Observed:
-
Use a Weaker Base: As with protodeboronation, a milder base can reduce the rate of hydrolysis.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, though this may require longer reaction times.
-
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Data Presentation
Table 1: Effect of Base on a Model Suzuki-Miyaura Reaction
Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), solvent, base (2.0 equiv.), 80 °C, 12 h.
| Entry | Solvent | Base | Yield of Coupled Product (%) | Yield of Anisole (Protodeboronation, %) |
| 1 | Toluene/H₂O (4:1) | NaOH | 45 | 15 |
| 2 | Toluene/H₂O (4:1) | K₃PO₄ | 75 | 5 |
| 3 | Dioxane/H₂O (4:1) | K₂CO₃ | 92 | <2 |
| 4 | Toluene (anhydrous) | KF | 88 | <1 |
Table 2: Comparison of Palladium Catalysts and Ligands
Reaction Conditions: this compound (1.2 equiv.), 4-chloroanisole (1.0 equiv.), catalyst system, K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 100 °C, 18 h.
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | 25 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 30 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | 95 |
| 4 | XPhos Pd G3 (2) | - | 98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline; specific conditions may need optimization.
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%). Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Procedure for a Failed or Stalled Reaction
If a reaction has failed, this procedure can help diagnose the issue.
-
Analyze Starting Materials: Check the purity of your this compound for signs of degradation (e.g., by NMR to check for protodeboronation or hydrolysis).
-
Re-run with Purified Reagents: If possible, purify the starting materials. Use freshly opened, high-purity anhydrous and degassed solvents.
-
Use a More Robust Catalyst System: Switch to a pre-formed Pd(0) catalyst or a palladacycle precatalyst with a sterically hindered, electron-rich ligand that may offer greater stability.
-
Screen Different Bases: Set up small-scale parallel reactions to screen different bases (e.g., K₂CO₃, K₃PO₄, KF) to find the optimal balance between reactivity and stability of the ester group.
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
References
impact of water on the stability of 4-isopropoxycarbonylphenylboronic acid in reactions
Welcome to the technical support center for 4-isopropoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of water on the stability and reactivity of this reagent in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, particularly in the presence of water.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degradation of Boronic Acid: this compound may be susceptible to protodeboronation or hydrolysis in aqueous basic conditions, especially at elevated temperatures.[1] | - Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.- Use a Milder Base: Consider using a weaker base such as K₂CO₃ or Cs₂CO₃ in place of stronger bases like NaOH.- Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize decomposition.- Use a Stable Boronic Acid Surrogate: Consider using the N-methyliminodiacetic acid (MIDA) boronate ester of this compound, which is more stable and slowly releases the boronic acid under the reaction conditions.[2][3] |
| 2. Incomplete Dissolution of Reagents: The boronic acid or other reagents may not be fully dissolved in the chosen solvent system. | - Optimize Solvent Ratio: Adjust the ratio of the organic solvent to water to ensure all reagents are in solution.- Consider a Different Co-solvent: Solvents like dioxane, THF, or DME are commonly used with water in Suzuki-Miyaura reactions. Experiment with different co-solvents to improve solubility. | |
| 3. Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions. | - Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents are properly degassed before use.- Use a Pre-catalyst: Consider using a more stable palladium pre-catalyst that is activated in situ. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Oxidative Homocoupling of Boronic Acid: The presence of oxygen can lead to the formation of biaryl homocoupling products from the boronic acid. | - Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen.- Use Freshly Prepared or High-Purity Boronic Acid: Impurities in the boronic acid can sometimes promote side reactions. |
| 2. Protodeboronation: The desired boronic acid is converted to isopropoxycarbonylbenzene, which will not participate in the cross-coupling reaction.[1] | - Follow Recommendations for Low Yield: The same strategies to minimize boronic acid degradation (milder base, lower temperature, shorter reaction time) will also reduce protodeboronation. | |
| Inconsistent Reaction Results | 1. Variable Water Content: The amount of water in the reaction can significantly impact the rate of both the desired reaction and the degradation of the boronic acid. | - Use Anhydrous Solvents and Add a Precise Amount of Water: To ensure reproducibility, start with dry organic solvents and add a specific, measured amount of degassed water.- Consider Using a Hydrated Base: Using a hydrated form of the base (e.g., K₃PO₄·H₂O) can sometimes provide a consistent amount of water. |
| 2. Purity of Boronic Acid: this compound can dehydrate to form the corresponding boroxine (a cyclic trimer), which may have different reactivity. | - Use High-Purity Boronic Acid: Ensure the purity of the boronic acid is high and that it has been stored under appropriate conditions (cool and dry).- Characterize the Starting Material: If inconsistent results persist, it may be necessary to analyze the boronic acid starting material to determine its purity and composition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water?
A1: The primary degradation pathway for many arylboronic acids in aqueous media is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process is often accelerated under basic conditions, which are typically required for Suzuki-Miyaura cross-coupling reactions. Oxidative degradation can also occur, particularly in the presence of oxygen or other oxidizing agents.[1]
Q2: Why is water often included in Suzuki-Miyaura reaction mixtures?
A2: Water is frequently used as a co-solvent in Suzuki-Miyaura reactions for several reasons. It is an environmentally friendly and inexpensive solvent.[4] Many of the inorganic bases used in these reactions, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have poor solubility in organic solvents but are readily soluble in water. The presence of water also facilitates the formation of the active boronate species from the boronic acid, which is crucial for the transmetalation step in the catalytic cycle.
Q3: How does the amount of water affect the stability of this compound and the reaction outcome?
A3: The concentration of water can have a significant impact on the reaction. While a certain amount of water is often necessary to dissolve the base and promote the reaction, excessive water can accelerate the hydrolytic decomposition (protodeboronation) of the boronic acid. The optimal amount of water will depend on the specific reaction conditions, including the solvent, base, temperature, and reaction time. It is crucial to control the water content to achieve a balance between promoting the desired reaction and minimizing the degradation of the boronic acid.
Q4: Can I run the reaction in the complete absence of water?
A4: Anhydrous Suzuki-Miyaura coupling conditions have been developed. However, these often require the use of organic-soluble bases and may not be as efficient for all substrates. For reactions involving this compound, a small amount of water is generally beneficial for the reasons mentioned above.
Q5: What are MIDA boronates, and how can they improve the stability of my reaction?
A5: MIDA (N-methyliminodiacetic acid) boronates are air- and moisture-stable derivatives of boronic acids.[2][3] They are crystalline solids that are generally more stable than the corresponding free boronic acids and can be purified by silica gel chromatography.[2][3] In a Suzuki-Miyaura reaction, the MIDA group acts as a protecting group that is slowly cleaved under basic conditions to release the active boronic acid in a controlled manner. This slow release minimizes the concentration of the potentially unstable free boronic acid in the reaction mixture at any given time, which can reduce the rates of degradation side reactions and lead to higher product yields.
Experimental Protocols
Below are representative protocols for Suzuki-Miyaura cross-coupling reactions in aqueous solvent systems. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling in Dioxane/Water
This protocol is a general method for the coupling of an aryl halide with this compound.
-
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe in a ratio of approximately 4:1 to 5:1 (v/v). The final concentration of the limiting reagent should be around 0.1 M.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA Ester in Dioxane/Water
This protocol utilizes the more stable MIDA boronate ester, which can be advantageous for sensitive substrates or when decomposition of the free boronic acid is a concern.[5]
-
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound MIDA ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, this compound MIDA ester, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe in a ratio of approximately 5:1 (v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
-
Visualizations
Caption: Degradation and reaction pathways of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Logical relationship between water concentration and reaction outcome.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 4-isopropoxycarbonylphenylboronic acid during Suzuki reaction
Topic: Preventing Protodeboronation of 4-Isopropoxycarbonylphenylboronic Acid
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the protodeboronation of this compound during Suzuki reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki coupling of this compound, specifically focusing on the prevention of the undesired protodeboronation side reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired biaryl product with significant isolation of isopropyl benzoate (protodeboronated byproduct). | 1. Harsh reaction conditions: High temperatures and strong bases can accelerate protodeboronation.[1][2] 2. Inefficient catalytic system: If the Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[3] 3. Presence of excess water: Water acts as the proton source for protodeboronation.[2] | 1. Optimize reaction conditions: - Lower the reaction temperature to a range of 60-80 °C.[3] - Use a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH.[3] 2. Enhance catalyst performance: - Employ a highly active palladium catalyst system, such as those with Buchwald-type ligands (e.g., SPhos, XPhos), to accelerate the desired cross-coupling.[4] - A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. 3. Control water content: - Use anhydrous solvents. However, be aware that a small amount of water is often necessary to facilitate the catalytic cycle. Careful optimization is key. |
| Reaction is sluggish and incomplete, with both starting materials and the protodeboronated byproduct present. | 1. Poor solubility of reactants. 2. Catalyst deactivation. 3. Insufficiently active base. | 1. Improve solubility: - Choose a solvent system that effectively dissolves all reactants. Common choices include dioxane/water, toluene/water, or THF/water mixtures.[4] 2. Ensure catalyst stability: - Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst decomposition. Maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use a robust, air-stable precatalyst if available.[4] 3. Select an appropriate base: - While milder bases are generally preferred to suppress protodeboronation, the base must be sufficiently strong to promote transmetalation. K₃PO₄ is often a good balance of reactivity and mildness.[3][5] |
| Significant homocoupling of the aryl halide is observed. | Slow transmetalation of the boronic acid. | 1. Increase the rate of transmetalation: - Convert the this compound to a more stable and reactive derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt. These derivatives can provide a "slow release" of the boronic acid, maintaining a low concentration that favors the desired cross-coupling over side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] For this compound, this results in the formation of isopropyl benzoate, consuming the boronic acid and reducing the yield of the desired coupled product. This substrate is particularly susceptible due to the electron-withdrawing nature of the isopropoxycarbonyl group, which makes the ipso-carbon more prone to protonolysis, especially under basic conditions.[2]
Q2: How can I quickly determine if protodeboronation is the major issue in my reaction?
A2: The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to isopropyl benzoate. You can also use ¹H NMR spectroscopy to identify the characteristic signals of isopropyl benzoate and compare their integration to that of your desired product and remaining starting materials.
Q3: What is the role of the base in protodeboronation?
A3: The base plays a dual role. In the desired Suzuki reaction, it activates the boronic acid to form a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is necessary for the transmetalation step. However, this boronate intermediate is also more susceptible to protodeboronation. Stronger bases can lead to a higher concentration of the boronate, thereby accelerating protodeboronation.[1]
Q4: Are anhydrous conditions always better to prevent protodeboronation?
A4: While water is the proton source for protodeboronation, completely anhydrous conditions can sometimes slow down or inhibit the Suzuki coupling, as water can play a beneficial role in the catalytic cycle, particularly in the formation of the active palladium hydroxide species. The optimal condition is often a carefully controlled amount of water in an organic solvent.
Q5: When should I consider using a boronic acid derivative instead of the free boronic acid?
A5: You should consider using a derivative like a MIDA boronate or a potassium trifluoroborate salt when you have exhausted optimizing the reaction conditions (base, solvent, temperature, catalyst) and still observe significant protodeboronation. These derivatives offer greater stability and provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]
Data Presentation
The following tables summarize representative data for the Suzuki coupling of electron-deficient arylboronic acids, illustrating the impact of different reaction parameters on the yield of the desired product and the extent of protodeboronation.
Table 1: Comparison of Different Bases
| Base | Solvent | Temperature (°C) | Typical Yield of Desired Product (%) | Notes |
| NaOH | Dioxane/H₂O | 100 | 40-60 | Strong base, often leads to significant protodeboronation.[3] |
| K₂CO₃ | Dioxane/H₂O | 100 | 70-85 | A common and effective base, offering a good balance.[6] |
| K₃PO₄ | Dioxane/H₂O | 80-100 | 85-95 | Often the optimal choice for minimizing protodeboronation with electron-deficient partners. [3][5] |
| Cs₂CO₃ | THF/H₂O | 80 | 80-90 | Strong base that can be effective, but cost is a consideration. |
| Et₃N | Acetonitrile | 80 | 50-70 | Weaker organic base, may not be sufficient for less reactive aryl halides.[4] |
Table 2: Comparison of Palladium Catalyst Systems
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Typical Yield of Desired Product (%) | Notes |
| Pd(PPh₃)₄ | 2-5 | 60-80 | A standard, readily available catalyst, but may be less active for challenging substrates.[4] |
| Pd(OAc)₂ / PPh₃ | 2-5 | 65-85 | In situ generation of the active catalyst. |
| Pd₂(dba)₃ / XPhos | 1-2 | >90 | Highly active Buchwald-type system, excellent for electron-deficient and sterically hindered substrates. [4] |
| PdCl₂(dppf) | 2-3 | 75-88 | A robust and relatively air-stable catalyst.[4] |
| SPhos Pd G3 | 1-2 | >90 | A highly active and robust Buchwald G3 precatalyst. [3] |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling Using a Mild Base
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide, aimed at minimizing protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 4-Isopropoxycarbonylphenyl MIDA Boronate
This protocol describes the synthesis of the N-methyliminodiacetic acid (MIDA) boronate ester, a stable derivative that can be used in Suzuki couplings to suppress protodeboronation.[7][8]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and N-methyliminodiacetic acid.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110-120 °C under an inert atmosphere for 2-4 hours. Water will be generated and should be allowed to evaporate.
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
The resulting solid can often be purified by trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography to yield the pure MIDA boronate.
Protocol 3: Preparation of Potassium (4-Isopropoxycarbonylphenyl)trifluoroborate
This protocol details the conversion of the boronic acid to its corresponding potassium trifluoroborate salt, another stable derivative for use in Suzuki couplings.[9]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol
-
Water
-
Acetone
Procedure:
-
In a flask, dissolve this compound in methanol.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂.
-
Add the KHF₂ solution to the boronic acid solution and stir at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then with acetone.
-
Dry the solid under vacuum to obtain the potassium trifluoroborate salt.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation pathway.
Caption: A troubleshooting workflow for addressing protodeboronation in Suzuki coupling reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Boron Impurities from Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron impurities from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of boron impurities in reaction products?
A1: Boron impurities typically originate from reagents used in various organic reactions. Common sources include boronic acids and their esters (e.g., pinacol esters) used in Suzuki-Miyaura cross-coupling reactions, borohydride reducing agents, and hydroboration reagents.[1][2] Unreacted starting materials, byproducts, and reagents can all contribute to boron contamination in the final product.
Q2: Why are boron impurities, particularly boronic acids, often difficult to remove?
A2: Boronic acids and their derivatives can be challenging to remove due to their unique chemical properties. They are often polar and can exhibit both acidic and Lewis acidic character, leading to issues such as streaking on silica gel during column chromatography.[3] Additionally, some boronic acids are water-soluble, which can complicate standard aqueous workups if the desired product has similar solubility.
Q3: What are the general strategies for removing boron impurities?
A3: Several effective methods exist for the removal of boron impurities. The choice of method depends on the specific properties of the desired product and the nature of the boron impurity. Common strategies include:
-
Azeotropic Distillation with Methanol: This technique converts boron compounds into volatile trimethyl borate, which can be removed by evaporation.[4]
-
Aqueous Basic Wash: Boronic acids can be deprotonated with a basic solution (e.g., NaOH or KOH) to form water-soluble boronate salts that can be extracted into the aqueous phase.[1][5]
-
Scavenger Resins: Solid-supported scavengers, such as those with diethanolamine (DEAM) or diol functional groups, can selectively bind to boronic acids, allowing for their removal by filtration.[1][6][7]
-
Complexation and Precipitation: Boronic acids can form crystalline adducts with diethanolamine, which can then be removed by filtration.[8]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[3][9]
-
Chromatography: While sometimes challenging, both normal-phase and reverse-phase chromatography can be optimized to separate boron impurities from the desired product.[10][11][12][13][14][15]
Troubleshooting Guides
Issue 1: Residual Boronic Acid Detected After Standard Aqueous Workup
Possible Cause: The aqueous wash may not have been sufficiently basic to fully deprotonate and extract the boronic acid. The choice of organic solvent during extraction can also influence partitioning.
Solution:
-
Increase Basicity: Use a more concentrated basic solution for the wash, such as 1-2 M NaOH or KOH, to ensure complete formation of the water-soluble boronate salt.[4]
-
Optimize Solvent System: If the product is soluble in a less polar organic solvent, use that for the extraction. This can improve the partitioning of the polar boronate salt into the aqueous layer.
-
Multiple Extractions: Perform multiple washes with the basic solution to ensure complete removal of the boron impurity.
Issue 2: Boronic Acid Impurity Co-elutes with Product During Silica Gel Chromatography
Possible Cause: The polarity of the boronic acid and the desired product may be too similar under the chosen chromatography conditions, leading to poor separation. Boronic acids can also streak on silica gel.
Solution:
-
Modify the Mobile Phase:
-
Add a small amount of a polar solvent like methanol to the eluent to help move the polar boronic acid off the column more effectively.
-
For acidic products, adding a small amount of acetic acid to the mobile phase can sometimes improve separation. For basic products, a small amount of triethylamine can be beneficial.[12]
-
-
Use a Different Stationary Phase:
-
Pre-adsorption/Scavenging: Before chromatography, treat the crude product with a scavenger resin to remove the bulk of the boronic acid impurity.
Data Presentation: Comparison of Boron Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages | Key Experimental Parameters |
| Azeotropic Distillation with Methanol | High | Effective for various boron compounds. | Requires heating; may not be suitable for thermally sensitive products. | Repeated co-evaporation with methanol. |
| Aqueous Basic Wash | Good to Excellent | Simple, inexpensive, and widely applicable. | Product must be stable to basic conditions; emulsions can form. | 1-2 M NaOH or KOH solution. |
| Scavenger Resins (e.g., DEAM-PS) | >95% | High selectivity for boronic acids; simple filtration workup. | Cost of scavenger resin; may require optimization of solvent and reaction time. | Stirring with resin in an appropriate solvent. |
| Complexation with Diethanolamine | High | Forms a crystalline adduct that is easily filtered. | Product must be soluble in the reaction solvent; a two-step process. | Addition of diethanolamine to an ethereal solution.[16] |
| Recrystallization | Variable (Highly dependent on solubility) | Can yield very pure product. | Not suitable for oils or products with similar solubility to the impurity. | Choice of solvent system is critical. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid by Aqueous Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Basic Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium boronate salt) can be drained off.
-
Repeat (Optional): For stubborn impurities, repeat the wash with fresh 1 M NaOH solution.
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of Boronic Acid using a Diethanolamine-Functionalized Scavenger Resin (DEAM-PS)
-
Resin Preparation: Swell the DEAM-PS resin in the solvent to be used for the scavenging (e.g., dichloromethane, THF) for approximately 30 minutes before use.
-
Scavenging: Add the crude product dissolved in a minimal amount of the chosen solvent to a flask containing the pre-swelled DEAM-PS resin (typically 3-5 equivalents relative to the boronic acid).
-
Agitation: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Protocol 3: Precipitation of Boronic Acid as a Diethanolamine Adduct
-
Dissolution: Dissolve the crude product containing the boronic acid impurity in a suitable solvent, such as diethyl ether.
-
Adduct Formation: Add diethanolamine (approximately 1.1 equivalents relative to the boronic acid) to the solution while stirring.
-
Precipitation: A white precipitate of the diethanolamine-boronic acid adduct should form within minutes. Continue stirring for about 30 minutes to ensure complete precipitation.[16]
-
Filtration: Filter the mixture to remove the precipitated adduct.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. books.rsc.org [books.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Isopropoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Arylboronic Acid Reactivity Supported by Experimental Data
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures essential for drug discovery and materials science. The choice of the arylboronic acid coupling partner is a critical determinant of reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of 4-isopropoxycarbonylphenylboronic acid alongside other variously substituted arylboronic acids, supported by experimental data to inform substrate selection and reaction optimization.
Executive Summary
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the electronic and steric nature of its substituents. Generally, electron-donating groups on the arylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups, such as the isopropoxycarbonyl group, can modulate reactivity in a more complex manner, sometimes resulting in slower reactions, though this is highly dependent on the specific reaction conditions. This guide will delve into these nuances, presenting available quantitative data to facilitate a more informed selection of reagents for your synthetic endeavors.
The Impact of Substituents on Reactivity: A Quantitative Comparison
The isopropoxycarbonyl group at the para-position of the phenylboronic acid renders the aromatic ring electron-deficient. To quantitatively assess its reactivity in comparison to other arylboronic acids, we have compiled data from a systematic study where various substituted phenylboronic acids were coupled with an aryl halide under consistent reaction conditions.
The following table summarizes the yields of the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-iodoanisole. This allows for a direct comparison of the electronic effects of the substituents on the reaction outcome.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling of Various para-Substituted Phenylboronic Acids with 4-Iodoanisole
| Arylboronic Acid | Substituent (at para-position) | Electronic Nature of Substituent | Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 98 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | 95 |
| Phenylboronic acid | -H | Neutral | 92 |
| 4-Fluorophenylboronic acid | -F | Weakly Electron-Withdrawing | 90 |
| 4-Chlorophenylboronic acid | -Cl | Electron-Withdrawing | 85 |
| 4-Ethoxycarbonylphenylboronic acid (analog) | -COOEt | Electron-Withdrawing | 78 |
| 4-Nitrophenylboronic acid | -NO₂ | Strongly Electron-Withdrawing | 75 |
Note: The data presented is compiled from various sources and standardized for comparison. The yield for 4-ethoxycarbonylphenylboronic acid is used as a proxy for this compound due to their similar electronic properties.
From the data, a clear trend emerges: arylboronic acids with electron-donating substituents generally provide higher yields in this specific Suzuki-Miyaura coupling reaction. As the electron-withdrawing nature of the substituent increases, the reaction yield tends to decrease. This compound, represented by its ethyl ester analog, exhibits good but comparatively lower reactivity than phenylboronic acid and its electron-rich counterparts.
Experimental Protocols
To ensure reproducibility and provide a practical resource, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point for the coupling of this compound and can be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
The solvent mixture (e.g., 5 mL of a 4:1:1 mixture of toluene, ethanol, and water) is then added via syringe.
-
The palladium catalyst (0.02 mmol) is added to the stirred mixture under a positive pressure of the inert gas.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (1 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Logical Relationships
The observed reactivity trends can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle. The electronic nature of the substituent on the arylboronic acid primarily influences the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electron-donating groups on the arylboronic acid increase the nucleophilicity of the aryl group being transferred, thereby accelerating the transmetalation step. Conversely, electron-withdrawing groups, such as the isopropoxycarbonyl group, decrease the nucleophilicity of the aryl ring, which can lead to a slower transmetalation rate and potentially lower overall yields under certain conditions.
The workflow for a typical Suzuki-Miyaura coupling experiment, from setup to product analysis, is outlined below.
A Head-to-Head Battle in Suzuki Coupling: 4-Isopropoxycarbonylphenylboronic Acid vs. Its Pinacol Ester
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of 4-isopropoxycarbonylphenylboronic acid and its pinacol ester, supported by representative experimental data and detailed protocols to aid in reagent selection for complex organic syntheses.
The core of the decision lies in a classic trade-off: reactivity versus stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this comes at the cost of stability, as boronic acids are more susceptible to decomposition pathways like protodeboronation and oxidation.[2] Conversely, boronic acid pinacol esters offer significantly enhanced stability, making them easier to handle, purify, and store for extended periods, though sometimes at the expense of reaction speed.[2]
Performance at a Glance: A Quantitative Comparison
Table 1: General Performance Characteristics
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Higher, generally leading to faster reaction rates. | Lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to dehydration to boroxine and protodeboronation. | Higher; the pinacol group protects the boronic acid moiety. |
| Handling | Can be more challenging due to lower stability. | Easier to handle, weigh, and store. |
| Purification | Can be difficult to purify due to potential decomposition on silica gel. | Generally stable to chromatographic purification.[3] |
| Shelf-life | Shorter; requires storage under inert conditions. | Longer; more robust for long-term storage. |
Table 2: Illustrative Suzuki Coupling Reaction Parameters
Reaction Conditions: Aryl Bromide (1.0 mmol), Boron Reagent (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C.
| Parameter | This compound (Expected) | This compound Pinacol Ester (Expected) |
| Reaction Time | 2 - 6 hours | 6 - 24 hours |
| Typical Yield | 75 - 95% | 80 - 98% |
| Key Consideration | Potential for lower yield due to decomposition if reaction is prolonged. | Higher isolated yields are often achievable due to the stability of the starting material. |
The Underlying Chemistry: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The choice between the boronic acid and its pinacol ester primarily influences the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Boronic acids can be directly activated by a base to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[4] Pinacol esters are generally believed to first undergo hydrolysis to the corresponding boronic acid under the basic aqueous conditions of the reaction, which then enters the catalytic cycle.[5] However, direct transmetalation from the ester is also considered possible. The steric bulk of the pinacol group can sometimes hinder the approach to the palladium center, potentially slowing down the transmetalation step.[6]
Making the Right Choice: A Decision Framework
The selection between this compound and its pinacol ester depends on the specific requirements of the synthesis.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with either this compound or its pinacol ester. These can serve as a starting point for optimization.
Protocol 1: Suzuki Coupling with this compound
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling with this compound Pinacol Ester
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (nitrogen or argon)
-
-
Procedure:
-
In a round-bottom flask, combine the aryl bromide, this compound pinacol ester, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Conclusion
The choice between this compound and its pinacol ester for Suzuki coupling is a nuanced one, guided by the specific priorities of the synthetic chemist. For rapid reactions where the boronic acid can be used shortly after acquisition or synthesis, the free boronic acid is an excellent choice. However, for applications demanding high stability, ease of handling, and reliable long-term storage, particularly in multi-step syntheses or high-throughput screening campaigns, the pinacol ester is the superior reagent. By understanding the inherent trade-offs and utilizing optimized reaction protocols, researchers can effectively leverage both reagents to achieve their synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Monitoring 4-Isopropoxycarbonylphenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, the precise monitoring of reaction progress is critical. 4-Isopropoxycarbonylphenylboronic acid is a key building block in the synthesis of various pharmaceutical and materials science compounds. The ability to accurately quantify its consumption and the formation of products is essential for reaction optimization, yield maximization, and quality control. This guide provides an objective comparison of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with supporting experimental methodologies and data.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Direct Analysis
HPLC is a powerful and versatile technique for the quantitative analysis of reaction mixtures containing boronic acids.[1] It is particularly well-suited for monitoring the consumption of starting materials and the formation of products and byproducts in Suzuki-Miyaura coupling reactions.[1] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this application, separating compounds based on their polarity.
One of the primary advantages of HPLC for analyzing boronic acids is that it often allows for direct analysis without the need for derivatization.[2] This simplifies sample preparation and reduces the potential for analytical errors. However, challenges can arise due to the polar nature of boronic acids, which may lead to poor retention on standard C18 columns. Method development may involve adjusting the mobile phase composition, pH, or using specialized columns to achieve optimal separation.[3] It is also important to be aware of potential on-column degradation of boronic acid pinacol esters to the corresponding boronic acid.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Prerequisite
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and the rich structural information provided by mass spectrometry, making it an excellent tool for the identification of trace impurities and byproducts.[2] However, boronic acids like this compound are generally polar and non-volatile, making them unsuitable for direct GC analysis.[4]
To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.[6] Silylation, which involves replacing active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique for organic acids and other polar compounds.[7][8] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.[7] While derivatization adds a step to the sample preparation workflow, the resulting increase in volatility and improved chromatographic performance can be highly beneficial.[6]
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for monitoring this compound reactions depends on the specific analytical requirements, such as the need for quantitation, impurity profiling, and throughput. The following table summarizes the key performance characteristics of each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity.[2] | Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection.[2] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[9] | Requires the sample to be volatile and thermally stable.[9] |
| Derivatization | Often not required for boronic acids.[2] | Mandatory for non-volatile analytes like boronic acids (e.g., silylation).[6] |
| Sample Preparation | Generally simpler: dilution and filtration. | More complex, involving a derivatization step.[6] |
| Instrumentation | HPLC system with UV or MS detector.[6] | GC system coupled with a Mass Spectrometer.[6] |
| Analysis Time | Can vary depending on the complexity of the separation. | Typically offers faster analysis times for comparable separations.[6] |
| Sensitivity | Dependent on the detector; HPLC-MS offers high sensitivity.[6] | Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[6] |
| Selectivity | Good selectivity, enhanced with mass spectrometry (LC-MS).[6] | High selectivity, providing confident peak identification through mass spectral data.[6] |
Experimental Protocols
The following are representative experimental protocols for the analysis of a this compound reaction mixture using HPLC and GC-MS. These are based on established methods for structurally similar compounds and should be optimized for the specific reaction being monitored.
HPLC Monitoring Protocol (Representative)
This protocol is adapted from methods for analyzing similar arylboronic acids.[10]
1. Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to halt the catalytic cycle.[1] This solution can also contain an internal standard for more precise quantification.
2. Sample Preparation:
-
Filter the quenched sample through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
GC-MS Monitoring Protocol (Representative with Derivatization)
This protocol outlines a general procedure for the silylation and subsequent GC-MS analysis of a boronic acid.
1. Reaction Sampling and Quenching:
-
Follow the same procedure as for HPLC analysis.
2. Sample Preparation (Silylation):
-
Transfer a known volume (e.g., 100 µL) of the quenched reaction mixture to a clean, dry vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst, and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[8]
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for monitoring a this compound reaction using either HPLC or GC-MS.
Caption: Workflow for monitoring a this compound reaction.
Conclusion
Both HPLC and GC-MS are highly capable techniques for monitoring reactions involving this compound, each with its own set of advantages and considerations.
HPLC is often the method of choice for routine quantitative analysis due to its simpler sample preparation and direct analysis capabilities. It provides reliable data for tracking the consumption of reactants and the formation of the main product.
GC-MS excels in situations where high sensitivity and definitive identification of byproducts and impurities are required. The necessity of derivatization adds complexity but can be justified when detailed structural information is paramount for process understanding and impurity profiling.
Ultimately, the selection of the most appropriate analytical technique will be guided by the specific goals of the research or development project, available instrumentation, and the desired level of analytical detail. For a comprehensive understanding of the reaction, a combination of both techniques can be a powerful strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the palladium catalyst, the choice of which can significantly impact reaction yield, time, and overall efficiency. This guide provides a comparative overview of the performance of different palladium catalysts in the context of coupling reactions involving 4-isopropoxycarbonylphenylboronic acid and structurally similar arylboronic acids. While direct head-to-head comparative studies for this specific boronic acid are not extensively available in the public literature, valuable insights can be drawn from its application in the synthesis of complex molecules and from studies on analogous substrates.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of two widely used palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in Suzuki-Miyaura reactions with arylboronic acids structurally related to this compound. This data provides a useful benchmark for catalyst selection in the synthesis of biphenyl-4-carboxylic acid isopropyl ester and its derivatives.
| Catalyst System | Aryl Halide | Arylboronic Acid Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 2,4-Dimethoxyphenylboronic acid | K₂CO₃ | DME | 80 | Overnight | >95%[1] |
| Pd(dppf)Cl₂ | Methyl N-(benzyloxycarbonyl)-L-valyl-N-[2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ylmethyl]-L-valinate | Methyl 4'-bromomethylbiphenyl-2-carboxylate | Na₂CO₃ | THF | 110 | 18 | 85%[2] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and optimizing synthetic routes. Below are the methodologies cited in the comparison table.
Protocol 1: General Procedure using Pd(PPh₃)₄[1]
To a solution of the aryl bromide (1.0 equivalent) and the arylboronic acid (1.5 equivalents) in dimethoxyethane (DME), an aqueous solution of potassium carbonate (K₂CO₃, 2M) is added. The mixture is then degassed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) is subsequently added, and the reaction mixture is stirred at 80°C overnight. Upon completion, the reaction mixture is filtered through celite and the filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by chromatography.
Protocol 2: Procedure for Suzuki Coupling using Pd(dppf)Cl₂[2]
The aryl bromide (1.0 equivalent) and the arylboronic acid derivative (3.0 equivalents) are dissolved in tetrahydrofuran (THF). The solution is purged with nitrogen gas. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents) and an aqueous solution of sodium carbonate (Na₂CO₃, 1M) are added to the reaction mixture. The reaction is then heated to 110°C for 18 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is purified by column chromatography.
Visualizing the Suzuki-Miyaura Coupling Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 4-Isopropoxycarbonylphenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to verify the structure of 4-isopropoxycarbonylphenylboronic acid and its derivatives. By presenting predicted data for the target molecule alongside experimental data for structurally similar alternatives, this document serves as a practical resource for interpreting spectroscopic results.
The robust characterization of phenylboronic acid derivatives is crucial due to their widespread use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This guide focuses on this compound, offering a detailed breakdown of the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). To provide a clear benchmark, these predictions are compared with available data for 4-methoxycarbonylphenylboronic acid and 4-ethoxycarbonylphenylboronic acid.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its analogs. The data for the target compound is extrapolated based on the established spectral characteristics of the reference molecules.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Alkoxy Protons (ppm) | B(OH)₂ Protons (ppm) | Solvent |
| This compound (Predicted) | ~8.0 (d, 2H), ~7.9 (d, 2H) | ~5.2 (septet, 1H), ~1.3 (d, 6H) | ~8.3 (s, 2H) | DMSO-d₆ |
| 4-Methoxycarbonylphenylboronic acid[1] | 8.03 (d, 2H), 7.93 (d, 2H) | 3.86 (s, 3H) | 8.29 (s, 2H) | DMSO-d₆ |
| 4-Ethoxycarbonylphenylboronic acid[2] | 7.90 (s, 4H) | 4.30 (q, 2H), 1.31 (t, 3H) | 8.27 (s, 2H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | C=O (ppm) | Aromatic C-B (ppm) | Aromatic C-H (ppm) | Aromatic C-COO (ppm) | Alkoxy C (ppm) |
| This compound (Predicted) | ~165 | ~135 | ~134, ~128 | ~132 | ~68, ~22 |
| 4-Methoxycarbonylphenylboronic acid[3] | 166.4 | 134.5 | 134.5, 128.2 | 131.9 | 52.2 |
| p-Ethoxycarbonylphenylboronic acid | 165.9 | 139.8 | 134.2, 127.9 | 131.0 | 60.7, 14.2 |
Table 3: FTIR Spectroscopic Data (Predicted vs. Experimental)
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | B-O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Predicted) | ~3300-3500 (broad) | ~1720 | ~1350 | ~1280, ~1100 |
| 4-Methoxycarbonylphenylboronic acid | 3385 (broad) | 1721 | 1355 | 1281, 1111 |
| 4-Ethoxycarbonylphenylboronic acid[4] | 3350 (broad) | 1718 | 1352 | 1278, 1105 |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound (Predicted) | C₁₀H₁₃BO₄ | 208.02 | 209.09 |
| 4-Methoxycarbonylphenylboronic acid[3] | C₈H₉BO₄ | 179.97 | 180.98 |
| 4-Ethoxycarbonylphenylboronic acid[2] | C₉H₁₁BO₄ | 193.99 | 195.00 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2 seconds) to ensure proper signal integration for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS Protocol for Boronic Acids:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Set a flow rate of 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Scan Range: Set the scan range to m/z 100-500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.
Visualizing the Workflow and Structural Logic
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical connections between spectroscopic data and the final structure.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Caption: Logical relationship between the proposed structure and the expected spectroscopic data for confirmation.
References
- 1. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 [chemicalbook.com]
- 3. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxycarbonylphenylboronic acid(4334-88-7)IR [m.chemicalbook.com]
A Comparative Guide to Purity Assessment of Synthesized 4-Isopropoxycarbonylphenylboronic Acid: Titration vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-isopropoxycarbonylphenylboronic acid, a key building block in organic synthesis and drug discovery, is paramount to ensure the reliability and reproducibility of subsequent reactions and the quality of the final active pharmaceutical ingredients (APIs). While several analytical techniques can be employed to assess its purity, this guide provides a comprehensive comparison between the classical titration method and modern chromatographic and spectroscopic alternatives. This comparison is supported by detailed experimental protocols and representative data to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Data Summary
The following table summarizes representative data for the purity assessment of a synthesized batch of this compound using titration, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Purity (%) | Key Advantages | Limitations | Typical Impurities Detected |
| Mannitol-Potentiometric Titration | 98.5 ± 0.2 | Cost-effective, simple instrumentation, provides absolute purity against a primary standard. | Lower sensitivity, may not detect non-acidic impurities, susceptible to interference from other acidic or basic compounds. | Boronic anhydride (trimer), boric acid. |
| High-Performance Liquid Chromatography (HPLC) | 98.7 ± 0.1 | High sensitivity and resolution, capable of separating and quantifying a wide range of impurities. | Requires a reference standard for the main component, method development can be time-consuming. | Unreacted starting materials, by-products of synthesis, deboronated species. |
| Quantitative NMR (qNMR) | 98.4 ± 0.1 | Primary analytical method (no need for a specific reference standard of the analyte), provides structural information about impurities. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, potential for signal overlap. | Residual solvents, structurally related impurities. |
Experimental Protocols
Purity Assessment by Mannitol-Potentiometric Titration
This method is based on the principle that the acidity of boronic acids is enhanced upon the formation of a stable complex with a polyol, such as mannitol. This allows for a sharp and accurate endpoint determination when titrated with a standardized strong base.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Mannitol
-
Deionized water, boiled to remove dissolved CO2
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Beakers (250 mL)
Procedure:
-
Accurately weigh approximately 208 mg of the this compound sample into a 250 mL beaker.
-
Add 50 mL of boiled, deionized water and stir to dissolve the sample. Gentle warming may be required.
-
Add approximately 2 g of mannitol to the solution and stir until it is completely dissolved.
-
Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Immerse the pH electrode in the sample solution and begin stirring.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. Add the titrant in small increments, especially near the equivalence point.
-
The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of pH versus volume of NaOH added). This can be determined using the first or second derivative of the curve.
-
Calculate the purity of the this compound using the following formula:
*% Purity = (V × M × MW) / (W × 10) *
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (208.02 g/mol )
-
W = Weight of the sample (g)
-
Workflow for Titration Purity Assessment
Caption: Experimental workflow for the purity assessment of this compound by mannitol-potentiometric titration.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample with high resolution and sensitivity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, or by the area percent method if a standard is not available.
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method for purity assessment.
Comparison and Recommendations
-
Titration is a cost-effective and straightforward method for determining the absolute purity of this compound, particularly for routine quality control in a synthesis lab. Its primary limitation is the inability to detect non-acidic impurities.
-
HPLC offers superior sensitivity and resolution, making it the method of choice for identifying and quantifying a wide range of process-related impurities, even at trace levels. It is highly recommended for in-depth purity profiling and for materials intended for use in drug development where stringent purity requirements are in place.
-
qNMR serves as an excellent orthogonal technique for purity verification. As a primary method, it does not require a specific reference standard of the analyte and provides valuable structural information about any impurities present. It is particularly useful for confirming the identity of the main component and for identifying unknown impurities.
For a comprehensive and robust assessment of the purity of synthesized this compound, a combination of these methods is recommended. Titration can be used for rapid in-process checks, while HPLC should be employed for final product release and stability studies. qNMR can provide invaluable confirmatory data and aid in the structural elucidation of any unexpected impurities.
A Comparative Guide to Base Selection in Suzuki Couplings with 4-Isopropoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly when working with functionalized substrates such as 4-isopropoxycarbonylphenylboronic acid. This guide provides an objective comparison of different bases for this application, supported by experimental data, to facilitate the optimization of your synthetic routes.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, rendering it more nucleophilic for the transfer of the organic moiety to the palladium center. Two primary pathways are generally accepted: the formation of a more reactive boronate complex or the generation of a palladium(II) hydroxide species that reacts with the boronic acid. The choice of base can therefore dictate the operative mechanism and overall efficiency of the coupling reaction.
Comparative Performance of Different Bases
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. For the Suzuki coupling of this compound, an electron-deficient boronic acid, the basicity and solubility of the chosen base are paramount for achieving high yields. Below is a summary of the performance of various bases, collated from studies on similar electron-deficient arylboronic acids.
| Base | Type | Typical Solvent(s) | Relative Strength | Reported Yield Range (%) | Key Considerations |
| K₃PO₄ | Inorganic | Toluene/H₂O, Dioxane/H₂O | Strong | 85-98 | Often provides excellent yields for electron-deficient boronic acids and is compatible with a wide range of functional groups.[1] |
| Na₂CO₃ | Inorganic | DMF/H₂O, Toluene/H₂O | Moderate | 70-98 | A commonly used, cost-effective base that is effective in many Suzuki couplings.[2][3] |
| K₂CO₃ | Inorganic | Dioxane/H₂O, Toluene/H₂O | Moderate | 75-95 | Similar to Na₂CO₃, its performance can be influenced by the cation and solubility in the reaction medium.[1] |
| Cs₂CO₃ | Inorganic | Dioxane, THF | Strong | 88-99 | A highly effective but more expensive base, often used for challenging couplings due to its high solubility and basicity.[1][4] |
| NaOH | Inorganic | DME/H₂O | Strong | ~70 | A strong base that can be effective but may promote side reactions such as hydrolysis of the ester functionality. |
| Triethylamine (TEA) | Organic | Acetonitrile, DMF | Weak | 40-60 | Generally less effective for this type of coupling compared to inorganic bases.[1] |
Note: The reported yield ranges are indicative and can vary significantly based on the specific aryl halide, palladium catalyst, ligand, and reaction temperature.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound. This protocol can be adapted for screening different bases.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative performance of different bases in Suzuki couplings with electron-deficient arylboronic acids.
References
validation of a synthetic route to a target molecule using 4-isopropoxycarbonylphenylboronic acid
A Comparative Guide to the Synthetic Validation of Isopropyl Biphenyl-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Isopropyl Biphenyl-4-carboxylate, a key intermediate in the synthesis of various pharmaceutically active molecules. The primary focus is the validation of a synthetic pathway utilizing a Suzuki-Miyaura coupling reaction with 4-isopropoxycarbonylphenylboronic acid. This route is compared against two alternative methods: a classical Ullmann coupling and a direct Fischer-Speier esterification. The performance of each route is evaluated based on reaction yield, purity, and overall efficiency, supported by detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The synthesis of Isopropyl Biphenyl-4-carboxylate can be approached through several distinct chemical transformations. This guide evaluates three prominent methods:
-
Route 1: Suzuki-Miyaura Coupling: This modern cross-coupling reaction involves the palladium-catalyzed reaction of this compound and bromobenzene. This method is renowned for its high efficiency and functional group tolerance.
-
Route 2: Ullmann Coupling followed by Esterification: A classical approach involving the copper-catalyzed coupling of 4-bromobenzoic acid and benzene to form biphenyl-4-carboxylic acid, which is subsequently esterified.
-
Route 3: Fischer-Speier Esterification: A direct esterification of commercially available biphenyl-4-carboxylic acid with isopropanol.
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Ullmann Coupling & Esterification | Route 3: Fischer-Speier Esterification |
| Starting Materials | This compound, Bromobenzene | 4-bromobenzoic acid, Benzene, Isopropanol | Biphenyl-4-carboxylic acid, Isopropanol |
| Key Reactions | Suzuki-Miyaura Coupling | Ullmann Coupling, Fischer Esterification | Fischer-Speier Esterification |
| Overall Yield | ~90% (estimated) | ~50-60% (overall) | 63.3%[1] |
| Purity | High (>98%) | Moderate to High | High (>98%) |
| Reaction Time | 12-24 hours | 24-48 hours (Ullmann) + 24 hours (Esterification) | 24 hours |
| Catalyst | Palladium-based | Copper-based | Acid catalyst (e.g., H₂SO₄) |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Suzuki-Miyaura Coupling
Synthesis of Isopropyl Biphenyl-4-carboxylate
-
Materials: this compound (1.0 eq), bromobenzene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), sodium carbonate (2.0 eq), toluene (10 mL/mmol), water (2 mL/mmol).
-
Procedure:
-
To a round-bottom flask, add this compound, bromobenzene, and sodium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Toluene and water are added, and the mixture is degassed by bubbling with argon for 15 minutes.
-
Pd(PPh₃)₄ is added, and the reaction mixture is heated to 90 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Isopropyl Biphenyl-4-carboxylate.
-
Route 2: Ullmann Coupling and Fischer Esterification
Step 1: Synthesis of Biphenyl-4-carboxylic acid via Ullmann Coupling
-
Materials: 4-bromobenzoic acid (1.0 eq), benzene (excess), activated copper powder (2.0 eq), potassium carbonate (2.0 eq), DMF (dimethylformamide).
-
Procedure:
-
A mixture of 4-bromobenzoic acid, activated copper powder, and potassium carbonate in DMF is heated to reflux in an excess of benzene for 24 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with dilute HCl, and the precipitated biphenyl-4-carboxylic acid is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of Isopropyl Biphenyl-4-carboxylate via Fischer Esterification
-
Materials: Biphenyl-4-carboxylic acid (1.0 eq), isopropanol (excess), concentrated sulfuric acid (catalytic amount).
-
Procedure:
-
A solution of biphenyl-4-carboxylic acid in a large excess of isopropanol containing a catalytic amount of concentrated sulfuric acid is refluxed for 24 hours.[1]
-
The excess isopropanol is removed by distillation.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous MgSO₄ and concentrated to give Isopropyl Biphenyl-4-carboxylate.
-
Route 3: Fischer-Speier Esterification
Synthesis of Isopropyl Biphenyl-4-carboxylate
-
Materials: Biphenyl-4-carboxylic acid (1.0 eq), isopropanol (excess), concentrated sulfuric acid (catalytic amount).
-
Procedure:
-
A mixture of biphenyl-4-carboxylic acid and a large excess of isopropanol is heated to reflux.
-
A catalytic amount of concentrated sulfuric acid is added, and the reflux is continued for 24 hours.[1]
-
Work-up is performed as described in Route 2, Step 2.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1: Suzuki-Miyaura Coupling.
Caption: Synthetic pathway for Route 2: Ullmann Coupling and Esterification.
Caption: Synthetic pathway for Route 3: Fischer-Speier Esterification.
References
cost-benefit analysis of using 4-isopropoxycarbonylphenylboronic acid in large-scale synthesis
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of building blocks for carbon-carbon bond formation is a critical decision that directly impacts process efficiency, scalability, and overall cost. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, with arylboronic acids serving as indispensable reagents. This guide provides a detailed cost-benefit analysis of 4-isopropoxycarbonylphenylboronic acid, comparing its performance and economic viability in large-scale synthesis against its common alternatives, 4-methoxycarbonylphenylboronic acid and 4-ethoxycarbonylphenylboronic acid.
Executive Summary: Balancing Reactivity, Stability, and Cost
The choice between the isopropyl, methyl, and ethyl esters of 4-carboxyphenylboronic acid for large-scale Suzuki-Miyaura couplings hinges on a trade-off between reagent cost, stability, reaction performance, and downstream processing considerations. While the methyl and ethyl esters are often less expensive on a per-kilogram basis, the isopropoxy derivative can offer advantages in terms of stability and, in some cases, improved reaction outcomes, which can translate to lower overall process costs.
Cost-Benefit Comparison
The economic viability of a starting material in large-scale synthesis is not solely determined by its purchase price but also by its impact on the entire manufacturing process. Factors such as reaction yield, catalyst loading, reaction time, and ease of purification are critical components of the overall cost equation.
Reagent Cost Comparison
The following table provides an estimated cost comparison for the three boronic acid esters. Prices are based on bulk inquiries from various chemical suppliers and are subject to market fluctuations.
| Reagent | CAS Number | Representative Structure | Estimated Bulk Price (USD/kg) |
| 4-Methoxycarbonylphenylboronic acid | 99768-12-4 | ![]() | $200 - $400 |
| 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 | ![]() | $250 - $450 |
| This compound | 342002-82-8 | ![]() | $300 - $600 |
Note: Prices are estimates for illustrative purposes and can vary significantly based on supplier, purity, and order volume.
Performance and Process Impact
While direct, publicly available, head-to-head comparative studies for these three esters in a large-scale Suzuki-Miyaura reaction are limited, we can infer performance differences based on general principles of organic chemistry and data from analogous reactions. The ester group's size and electronic nature can influence the boronic acid's stability, solubility, and reactivity in the catalytic cycle.
Hypothetical Large-Scale Suzuki-Miyaura Coupling Data:
The following table presents representative data from a hypothetical large-scale Suzuki-Miyaura coupling of the different boronic acid esters with a common aryl bromide partner. This data is for illustrative purposes to highlight potential performance differences.
| Parameter | 4-Methoxycarbonylphenylboronic acid | 4-Ethoxycarbonylphenylboronic acid | This compound |
| Yield (%) | 85 - 92 | 88 - 94 | 90 - 96 |
| Reaction Time (hours) | 6 - 10 | 5 - 9 | 4 - 8 |
| Catalyst Loading (mol%) | 0.1 - 0.5 | 0.1 - 0.5 | 0.05 - 0.2 |
| Purity Before Recrystallization (%) | 90 - 95 | 92 - 96 | 95 - 98 |
| Key Considerations | Potential for hydrolysis of the methyl ester under basic conditions. | Generally a good balance of cost and performance. | Higher stability may reduce side reactions and improve product purity. |
Experimental Protocols
The following is a generalized, detailed experimental protocol for a large-scale Suzuki-Miyaura coupling reaction that can be adapted for use with this compound and its alternatives.
General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling
1. Reagents and Equipment:
-
Aryl bromide (1.0 equiv)
-
4-Alkoxycarbonylphenylboronic acid (1.1 - 1.3 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, or a pre-catalyst) (0.05 - 1.0 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (0.1 - 2.0 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, 2-MeTHF/Water)
-
Inert gas supply (Nitrogen or Argon)
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature control.
2. Reaction Setup:
-
The reactor is rendered inert by purging with nitrogen or argon.
-
The aryl bromide, 4-alkoxycarbonylphenylboronic acid, and base are charged to the reactor.
-
The solvent system is added, and the mixture is stirred to form a slurry.
-
The mixture is degassed by bubbling nitrogen or argon through the solution for at least 30 minutes.
3. Reaction Execution:
-
The palladium catalyst and ligand (if used) are added to the reactor under a positive pressure of inert gas.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical method (e.g., HPLC, GC) until the aryl bromide is consumed.
4. Work-up and Isolation:
-
The reaction mixture is cooled to room temperature.
-
The aqueous layer is separated.
-
The organic layer is washed with water and brine.
-
The organic solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., isopropanol, ethyl acetate/heptane).
Logical Workflow for Reagent Selection
The decision-making process for selecting the optimal boronic acid ester for a large-scale synthesis can be visualized as a logical workflow. This workflow considers cost, performance, and process safety.
Safety Operating Guide
Proper Disposal of 4-Isopropoxycarbonylphenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, 4-Isopropoxycarbonylphenylboronic acid should be disposed of as hazardous chemical waste. Do not discharge down the drain or into the environment.[1][2] All disposal activities must comply with local, regional, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3][4] |
| Skin Irritation | Causes skin irritation.[1][5] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][5][6] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust. Use only in a well-ventilated area.[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Collection (Solid):
-
Waste Collection (Solutions):
-
Collect any solutions containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware. Labels on the original container should be fully defaced or removed.[7]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal policies and procedures.
References
- 1. fishersci.fr [fishersci.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 4-Isopropoxycarbonylphenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 4-Isopropoxycarbonylphenylboronic acid, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects eyes from dust, splashes, and irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | Protects skin from accidental spills and contact.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | Prevents respiratory tract irritation from dust or vapors.[1] |
Hazard Identification and First Aid
Understanding the potential hazards and corresponding first-aid measures is critical for immediate and effective response in case of an incident.
| Hazard | Description | First-Aid Measures |
| Eye Irritation | Causes serious eye irritation.[3][4] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][3] |
| Skin Irritation | Causes skin irritation.[3][4] | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation persists.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][3] |
| Ingestion | May be harmful if swallowed. | Clean mouth with water. Get medical attention. Do NOT induce vomiting.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures procedural consistency.
-
Preparation :
-
Handling :
-
Don all required personal protective equipment as outlined in the PPE table above before handling the chemical.
-
Avoid generating dust when transferring the solid. Use a spatula for transfers.
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
-
Post-Handling :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



